5-Amino-2-methylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQHYMVUZYWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065430 | |
| Record name | 5-Benzothiazolamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |
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Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-43-9 | |
| Record name | 5-Amino-2-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzothiazolamine, 2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzothiazolamine, 2-methyl- | |
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| Record name | 5-Benzothiazolamine, 2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzothiazol-5-amine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methylbenzothiazole
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-methylbenzothiazole, a significant heterocyclic compound utilized as a key intermediate in the development of pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and a visual representation of the synthetic pathway.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of its nitro precursor, 2-Methyl-5-nitrobenzothiazole.[2][3] This transformation is a standard procedure in organic synthesis, where the nitro group is converted to an amino group. Various reducing agents can be employed for this purpose, including tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. The precursor, 2-Methyl-5-nitrobenzothiazole, can be synthesized from starting materials such as 2,4-dinitrochlorobenzene and thioacetamide.[4][5][6]
The overall synthesis workflow can be visualized as a two-step process starting from commercially available precursors.
Caption: Synthetic pathway of this compound.
Characterization Data
The structural confirmation and purity assessment of this compound are performed using various analytical techniques. The key characterization data are summarized in the table below. The data for the dihydrochloride salt is also included as it is a common form of this compound.[7][8]
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S | [9] |
| Molecular Weight | 164.23 g/mol | [9] |
| Appearance | Powder | [7] |
| Melting Point | 249-250 °C (dec.) (dihydrochloride) | [7][8] |
| ¹H NMR (DMSO-d₆) | Spectral data available | [10][11] |
| ¹³C NMR (DMSO-d₆) | Spectral data available | [12] |
| FTIR | Spectral data available | [13][14][15] |
| Mass Spectrometry | Spectral data available | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the final product are provided below.
3.1. Synthesis of 2-Methyl-5-nitrobenzothiazole
This protocol is based on the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[4]
-
Reagents and Equipment: 2,4-dinitrochlorobenzene, thioacetamide, sulpholane, beaker, magnetic stirrer, heating mantle, filtration apparatus.
-
Procedure:
-
Suspend 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane in a beaker.
-
Heat the suspension to 100 °C with stirring.
-
Maintain the temperature and continue stirring for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Clarify the mixture by filtration if necessary.
-
Add 200 ml of water to the filtrate to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
3.2. Synthesis of this compound (Reduction of 2-Methyl-5-nitrobenzothiazole)
This protocol describes a general method for the reduction of the nitro group using a reducing agent like sodium dithionite.[3]
-
Reagents and Equipment: 2-Methyl-5-nitrobenzothiazole, sodium dithionite, ethanol, water, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
Procedure:
-
Dissolve 2-Methyl-5-nitrobenzothiazole in a mixture of ethanol and water in a round-bottom flask.
-
Heat the solution to reflux with stirring.
-
Gradually add sodium dithionite to the refluxing solution.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Analytical Characterization Protocols
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
The sample is typically dissolved in a deuterated solvent, such as DMSO-d₆.[11][12]
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
4.2. Infrared (IR) Spectroscopy
-
IR spectra are obtained using an FTIR spectrometer.
-
The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[13]
-
The spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
4.3. Mass Spectrometry (MS)
-
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic technique like GC or LC.
-
The spectrum provides information about the molecular weight of the compound through the molecular ion peak.[10]
This guide provides foundational information for the synthesis and characterization of this compound. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize the described protocols for their specific requirements.
References
- 1. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 13382-43-9 [chemicalbook.com]
- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]
- 7. This compound 97 32770-99-3 [sigmaaldrich.com]
- 8. This compound 97 32770-99-3 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. This compound(13382-43-9) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methylbenzothiazole
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-methylbenzothiazole, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and logical workflows.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 13382-43-9 | [1][2] |
| Molecular Formula | C₈H₈N₂S | [1][2][3] |
| Molecular Weight | 164.23 g/mol | [3][4] |
| Appearance | Pale orange to brown solid powder.[1][3] | [1][3] |
| Melting Point | 97.0 - 103.0 °C | [1] |
| Boiling Point | 325 °C (Predicted) | [3] |
| pKa | 3.10 ± 0.10 (Predicted) | [3] |
| logP | Data not readily available. Can be determined experimentally. | |
| Solubility | Data not readily available. Can be determined experimentally. |
Experimental Protocols for Property Determination
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
2.1 Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature range over which a solid substance transitions into a liquid. For a pure crystalline solid, this range is typically narrow. The method involves heating a small sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), spatula, mortar and pestle.
-
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to approximately 15-20 °C below the expected melting point (97 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
2.2 n-Octanol/Water Partition Coefficient (logP) Determination (Shake-Flask Method)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[5]
-
Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC system, volumetric flasks, pipettes, n-octanol, and purified water.
-
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol to a vial.
-
Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Stop shaking and allow the two phases to separate completely. Centrifugation can be used to break up emulsions.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the partition coefficient: P = [Concentration in octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
-
2.3 Acidity Constant (pKa) Determination (UV-Vis Spectrophotometry)
-
Principle: This method is applicable if the compound's chromophore is near an ionizable center, causing the UV-Vis absorbance spectrum to change with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.[6]
-
Apparatus: UV-Vis spectrophotometer with a plate reader or cuvette holder, pH meter, 96-well UV-transparent plates or quartz cuvettes, a series of buffer solutions with known pH values (e.g., ranging from pH 2 to 12).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[6]
-
Prepare a series of buffer solutions with precisely known pH values.
-
Dispense the buffer solutions into the wells of a microtiter plate or into separate cuvettes.
-
Add a small, fixed amount of the compound's stock solution to each buffer, ensuring the final solvent concentration is low (e.g., <2% v/v).[6]
-
Measure the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution.[6]
-
Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Visualization of Workflows
The following diagrams illustrate logical workflows relevant to the synthesis and characterization of this compound.
Caption: A typical workflow for the laboratory synthesis of this compound.[7]
Caption: A logical workflow for the physicochemical characterization of a pharmaceutical intermediate.[8]
References
- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 99% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 13382-43-9 [chemicalbook.com]
- 4. appretech.com [appretech.com]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzothiazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-amino-2-methylbenzothiazole (CAS No. 13382-43-9). Due to the limited availability of publicly accessible, experimentally-derived raw data, this document presents a compilation of predicted spectroscopic values for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside a characteristic Infrared (IR) spectrum analysis. Detailed, generalized experimental protocols for obtaining such spectra for a solid organic compound are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing foundational data and methodologies for the characterization of this and similar benzothiazole derivatives.
Introduction
This compound is a heterocyclic aromatic amine containing the benzothiazole core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Accurate and thorough spectroscopic characterization is a critical first step in the synthesis, quality control, and further development of any novel compound. This guide aims to consolidate the essential spectroscopic information for this compound to facilitate its use in research and development.
Spectroscopic Data
The following sections present the predicted and characteristic spectroscopic data for this compound. It is important to note that the NMR and Mass Spectrometry data are predicted values and should be confirmed by experimental analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-7 |
| ~7.1 | d | 1H | H-4 |
| ~6.8 | dd | 1H | H-6 |
| ~5.2 | s (broad) | 2H | -NH₂ |
| ~2.7 | s | 3H | -CH₃ |
Predicted in DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-2 |
| ~150 | C-8 (C-S) |
| ~145 | C-5 |
| ~130 | C-9 (C-N) |
| ~122 | C-7 |
| ~115 | C-6 |
| ~108 | C-4 |
| ~20 | C-10 (-CH₃) |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1620 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretch |
| ~1380 | Medium | -CH₃ bend |
| ~820 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 149 | ~40 | [M - CH₃]⁺ |
| 123 | ~25 | [M - CH₃ - CN]⁺ |
| 108 | ~15 | [C₆H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment prior to sample analysis.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis (Electrospray Ionization - ESI):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to aid in structural elucidation.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a foundational set of predicted and characteristic spectroscopic data for this compound, along with standardized experimental protocols for its characterization. While the presented data is based on predictions and typical values, it offers a robust starting point for researchers. It is strongly recommended that this data be verified through the experimental procedures outlined herein. The provided workflow and protocols are designed to be broadly applicable for the spectroscopic analysis of this and other novel organic small molecules.
The Biological Versatility of 5-Amino-2-methylbenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds. Among these, derivatives of 5-Amino-2-methylbenzothiazole are emerging as a promising class of molecules with diverse pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Key Signaling Pathways in Anticancer Activity
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and mTOR. This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1]
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cancer, promoting cell proliferation and survival. Some benzothiazole derivatives have been found to suppress NF-κB activation, leading to a reduction in the expression of downstream pro-inflammatory and anti-apoptotic genes.[2][3] This inhibition contributes to their overall anticancer and anti-inflammatory effects.
Quantitative Anticancer Data
The cytotoxic effects of various 2-aminobenzothiazole derivatives have been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole-Thiadiazole Hybrids | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| A549 (Lung) | 9.62 ± 1.14 | [4] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [4] | |
| 2-Aminobenzothiazole-Thiazolidinone Hybrids | HepG2 (Liver) | 9.99 | [4] |
| HCT-116 (Colon) | 7.44 | [4] | |
| MCF-7 (Breast) | 8.27 | [4] | |
| 2-Aminobenzothiazole-Oxadiazole Hybrids | C6 (Glioma) | 4.63 ± 0.85 | [4] |
| A549 (Lung) | 39.33 ± 4.04 | [4] | |
| 6-Amino-2-phenylbenzothiazoles | HeLa (Cervical) | 9x10⁻⁶ to 4x10⁻³ M | [5] |
| MCF-7 (Breast) | 9x10⁻⁶ to 4x10⁻³ M | [5] | |
| 2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast) | Nanomolar range | [[“]] |
| MDA 468 (Breast) | Nanomolar range | [[“]] |
Note: Data for broader classes of 2-aminobenzothiazole derivatives are presented due to limited specific data on this compound derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. This compound derivatives have shown promising anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Carrageenan-Induced Paw Edema Model
A standard in vivo assay to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling. Several 2-aminobenzothiazole derivatives have demonstrated significant inhibition of paw edema in this model, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7][8]
Quantitative Anti-inflammatory Data
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) | Reference |
| 2-Aminobenzothiazole Derivative (17c) | - | 72, 76, 80 | 1, 2, 3 | [9] |
| 2-Aminobenzothiazole Derivative (17i) | - | 64, 73, 78 | 1, 2, 3 | [9] |
| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | 100 | Comparable to Diclofenac | - | [7] |
| 6-methoxy-1,3-benzothiazole-2-amine (Bt7) | 100 | Comparable to Diclofenac | - | [7] |
Note: Data for broader classes of 2-aminobenzothiazole derivatives are presented due to limited specific data on this compound derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. This compound derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal compounds.
Mechanism of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase.[10]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Schiff Base Analogues | E. coli | 15.62 | [10] |
| P. aeruginosa | 15.62 | [10] | |
| Benzothiazole-Thiophene Derivatives | S. aureus | 6.25 ± 0.27 | [10] |
| 2,5-disubstituted furane benzothiazoles | S. cerevisiae | 1.6 - 12.5 (µM) | [10] |
| Novel Benzothiazole Derivatives | S. aureus | 25 - 200 | [11] |
| B. subtilis | 25 - 200 | [11] | |
| E. coli | 25 - 100 | [11] |
Note: Data for broader classes of 2-aminobenzothiazole derivatives are presented due to limited specific data on this compound derivatives.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments cited in this guide, along with visual workflows to illustrate the experimental processes.
Synthesis of this compound Derivatives
A general method for the synthesis of 2-methylbenzothiazole derivatives involves the reaction of a 2-aminothiophenol with acetic anhydride in glacial acetic acid. The resulting product can then be further modified to introduce the 5-amino group, often through the reduction of a nitro group precursor.[12][13]
General Procedure for Schiff Base Formation: Schiff bases of 2-aminobenzothiazoles are commonly synthesized by the condensation reaction of the 2-amino group with various aldehydes.
-
Dissolve the 2-aminobenzothiazole derivative in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired aldehyde.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Carrageenan-Induced Paw Edema
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into control and treatment groups.
-
Compound Administration: Administer the test compound (this compound derivative) or a standard drug (e.g., diclofenac) to the treatment groups, and the vehicle to the control group, typically orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.
Broth Microdilution for Antimicrobial Susceptibility Testing
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: Observe the wells for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on synthesizing and screening a wider range of derivatives to establish robust structure-activity relationships (SAR). Elucidating the precise molecular targets and signaling pathways for the most potent compounds will be crucial for their optimization and potential clinical development. Furthermore, in vivo efficacy and safety studies are essential next steps to translate the promising in vitro results into tangible therapeutic applications. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 13. d-nb.info [d-nb.info]
In-Depth Technical Guide: 3-(Methylthio)-1-hexanol (CAS 1455-66-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties and safety information for 3-(Methylthio)-1-hexanol, a sulfur-containing organic compound primarily utilized as a flavor and fragrance ingredient. While the initially provided CAS number was 1455-66-9, diligent verification has revealed the correct and predominantly referenced CAS number for this compound to be 51755-66-9 . This document synthesizes available data on its physicochemical characteristics, safety profile, and analytical considerations. Due to the nature of its application in the food and fragrance industry, the available literature focuses on sensory properties and safety assessments rather than on pharmacological signaling pathways.
Chemical and Physical Properties
3-(Methylthio)-1-hexanol is a colorless to pale yellow liquid characterized by a complex, sulfurous, and green aroma.[1] Its distinct scent profile makes it a valuable component in the formulation of various fruit and vegetable flavors.[1]
Table 1: Chemical and Physical Properties of 3-(Methylthio)-1-hexanol
| Property | Value | Source(s) |
| Chemical Name | 3-(Methylthio)-1-hexanol | [2] |
| CAS Number | 51755-66-9 | [2] |
| Molecular Formula | C₇H₁₆OS | [2] |
| Molecular Weight | 148.27 g/mol | [3] |
| Appearance | Clear, slightly yellow liquid | [4] |
| Odor | Sulfurous, metallic, green, leafy, vegetable, with spicy and earthy nuances | [3][4] |
| Boiling Point | 61-62 °C at 10 mmHg | [3] |
| Density | 0.966 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4759 | [3] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |
| Solubility | Insoluble in water | [5] |
| FEMA Number | 3438 | [3] |
Safety and Toxicology
The safety of 3-(Methylthio)-1-hexanol has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM). It is classified as an irritant, and appropriate handling precautions should be observed.[1]
Table 2: Safety and Toxicological Profile of 3-(Methylthio)-1-hexanol
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter. | |
| First Aid Measures | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.Skin Contact: Wash off immediately with soap and plenty of water.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Ingestion: Clean mouth with water. Get medical attention. | [7][8] |
| Genotoxicity | Not expected to be genotoxic based on available data and read-across studies.[9] | |
| Repeated Dose Toxicity | No adverse effects expected at current levels of use, with systemic exposure below the Threshold of Toxicological Concern (TTC).[9] | |
| Reproductive Toxicity | No adverse effects expected at current levels of use, with systemic exposure below the TTC.[9] | |
| Skin Sensitization | Does not present a safety concern for skin sensitization under the current, declared levels of use.[9] | |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic based on UV/Vis spectra analysis.[9] |
Experimental Protocols
Synthesis
The production of 3-(Methylthio)-1-hexanol likely involves multi-step chemical reactions starting from carefully selected raw materials to construct the desired molecular structure with its characteristic thioether and primary alcohol functional groups.[9] As a specialty chemical, its synthesis is often proprietary. General approaches to synthesizing similar sulfur-containing flavor compounds can involve the reaction of appropriate precursors with a sulfur-donating agent.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile flavor compounds like 3-(Methylthio)-1-hexanol.[8] A typical analytical workflow would involve:
-
Sample Preparation: Extraction of the volatile fraction from the sample matrix (e.g., food, beverage, or fragrance mixture) using methods such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "fingerprint" for compound identification by comparison to spectral libraries (e.g., NIST).[10]
-
Quantification: For quantitative analysis, a calibration curve is typically prepared using standards of known concentrations, and an internal standard may be used to improve accuracy and precision.[11]
Metabolic and Signaling Pathways
As a flavoring agent, 3-(Methylthio)-1-hexanol is not expected to have specific pharmacological targets or be involved in complex intracellular signaling pathways in the manner of a therapeutic drug. The primary biological interaction of interest is its perception by olfactory receptors, contributing to the overall flavor profile of a product. The metabolism of sulfur-containing compounds in the human body is a complex area of study.[7] Generally, such compounds can be metabolized through various enzymatic pathways, including oxidation of the sulfur atom. However, specific metabolic pathways for 3-(Methylthio)-1-hexanol are not well-documented in the available literature.
Visualizations
General Analytical Workflow for Volatile Flavor Compounds
Caption: A generalized workflow for the analysis of volatile flavor compounds.
Fragrance Ingredient Safety Assessment Logic
Caption: A logical flow diagram for the safety assessment of a fragrance ingredient.
References
- 1. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]
- 3. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. 3-(methylthio) hexanol [webbook.nist.gov]
- 11. ttb.gov [ttb.gov]
An In-depth Technical Guide to 2-Methylbenzothiazol-5-amine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzothiazol-5-amine is a heterocyclic aromatic amine belonging to the vast family of benzothiazole derivatives. This class of compounds, first reported in the late 19th century, has become a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. While the specific discovery of 2-methylbenzothiazol-5-amine is not prominently documented, its synthetic routes are derived from established benzothiazole chemistry. It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments. Its derivatives have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. This guide provides a comprehensive overview of the historical context, detailed synthetic protocols, physicochemical properties, and the broader biological significance of the 2-aminobenzothiazole core.
Discovery and Historical Context
The journey of the benzothiazole ring system began in 1879 when A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles. However, the parent benzothiazole compound was not isolated from a natural source until 1967. The industrial significance of this scaffold was cemented in 1921 with the discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber.
In the latter half of the 20th century, the focus shifted towards the pharmacological potential of benzothiazoles. Researchers discovered that the benzothiazole nucleus is a core component in a wide array of molecules exhibiting diverse biological activities, leading to its esteemed status in drug discovery.[1] The synthesis of various substituted aminobenzothiazoles, including the subject of this guide, evolved from foundational methods developed during this period. The primary route for creating the 2-aminobenzothiazole structure involves the oxidative cyclization of arylthioureas, a method that has been refined over decades to allow for the synthesis of a vast library of derivatives.
Physicochemical Properties
The quantitative data for 2-methylbenzothiazol-5-amine and its key synthetic precursor, 2-methyl-5-nitrobenzothiazole, are summarized below. The amine is often supplied as a more stable dihydrochloride salt.
| Property | 2-Methylbenzothiazol-5-amine | 2-Methylbenzothiazol-5-amine Dihydrochloride | 2-Methyl-5-nitrobenzothiazole |
| CAS Number | 13382-43-9[2][3] | 32770-99-3[4] | 2941-66-4[5][6] |
| Molecular Formula | C₈H₈N₂S[3] | C₈H₈N₂S · 2HCl[4] | C₈H₆N₂O₂S[6] |
| Molecular Weight | 164.23 g/mol [3] | 237.15 g/mol [4] | 194.21 g/mol [6] |
| Appearance | White to light beige powder[7] | Powder[4] | Yellow to orange solid[8] |
| Melting Point | Not specified | 249-250 °C (dec.)[4] | 134-137 °C[6] |
| Purity (Typical) | 95%[7] | 97%[4] | 97%[6] |
Synthesis and Experimental Protocols
The most common and practical synthesis of 2-methylbenzothiazol-5-amine is achieved through the reduction of its nitro precursor, 2-methyl-5-nitrobenzothiazole. The detailed experimental protocols for the synthesis of both the precursor and the final compound are provided below.
Synthesis of Precursor: 2-Methyl-5-nitrobenzothiazole
This synthesis proceeds via the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[9]
Experimental Protocol:
-
Suspend 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane in a reaction flask equipped with a stirrer and heating mantle.
-
Heat the suspension to 100°C and stir at this temperature for 1 hour.
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
Clarify the mixture by filtration to remove any insoluble impurities.
-
Add 200 ml of water to the filtrate to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry to yield crude 2-methyl-5-nitrobenzothiazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of 2-Methylbenzothiazol-5-amine
This protocol details the reduction of the nitro group to an amine using powdered iron.[10]
Experimental Protocol:
-
To a round-bottom flask containing 120 mL of methanol and 30 mL of water, add 3.08 g (15.9 mmol) of 2-methyl-5-nitrobenzothiazole, 4.87 g (87.2 mmol) of powdered iron, and 6.79 g (126 mmol) of ammonium chloride.
-
Stir the mixture and heat at reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to ambient temperature and filter to remove the iron catalyst and other solids.
-
Concentrate the filtrate in vacuo to remove the methanol.
-
Partition the resulting residue between 60 mL of ethyl acetate and 40 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid and extract the product.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography (eluent: 2:1 petroleum ether: ethyl acetate) to yield 2-methylbenzothiazol-5-amine as a pale yellow solid (yield: 98%).[10]
Biological Activity and Signaling Pathways
While specific biological studies on the unsubstituted 2-methylbenzothiazol-5-amine are limited in publicly accessible literature, the 2-aminobenzothiazole scaffold is a cornerstone in the development of potent, biologically active compounds. Derivatives have been synthesized and evaluated for a multitude of therapeutic applications.
General Biological Activities of 2-Aminobenzothiazole Derivatives:
-
Anticancer: This is one of the most extensively studied areas. Derivatives have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival, such as PI3K, Akt, mTOR, and VEGFR-2.[11][12] They can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[11]
-
Antimicrobial and Antifungal: The scaffold is present in compounds showing activity against various bacteria and fungi.[13]
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects by targeting enzymes involved in the inflammatory cascade.[1]
-
Neurological Disorders: The drug Riluzole, which contains a 2-aminobenzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS). Other derivatives have been investigated as monoamine oxidase (MAO) inhibitors for potential use in neurodegenerative diseases.
Representative Signaling Pathway: PI3K/Akt/mTOR
Many complex 2-aminobenzothiazole derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.
Disclaimer: The following diagram illustrates a representative signaling pathway targeted by various complex 2-aminobenzothiazole derivatives. It has not been specifically demonstrated for the unsubstituted 2-methylbenzothiazol-5-amine.
Conclusion
2-Methylbenzothiazol-5-amine, while not a widely studied end-product itself, represents a fundamentally important building block in chemical and pharmaceutical research. Its synthesis is well-established, primarily through the reduction of its nitro precursor, allowing for its ready availability for further derivatization. The broader family of 2-aminobenzothiazoles continues to be a fertile ground for drug discovery, with numerous derivatives showing potent activity against critical disease targets like protein kinases. For researchers in drug development, 2-methylbenzothiazol-5-amine offers a reliable starting point for creating novel molecular entities with potentially significant therapeutic value. Future research may yet uncover specific biological roles for this simpler amine, but its primary value currently lies in its utility as a versatile chemical intermediate.
References
- 1. iajesm.in [iajesm.in]
- 2. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 5-氨基-2-甲基苯并噻唑 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-甲基-5-硝基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-5-methylbenzothiazole [myskinrecipes.com]
- 8. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]
- 9. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-methylbenzothiazole and its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylbenzothiazole and its analogs represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure known to impart a wide range of biological activities. This technical guide provides a comprehensive review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
The core compound, this compound, is typically available as its dihydrochloride salt. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂S · 2HCl | [1][2] |
| Molecular Weight | 237.15 g/mol | [1][2] |
| Appearance | Powder | [1][2] |
| Melting Point | 249-250 °C (decomposes) | [1][2] |
| CAS Number | 32770-99-3 | [1][2] |
| EC Number | 251-204-3 | [1][2] |
Synthesis of this compound and Analogs
The synthesis of this compound typically proceeds through the formation of the benzothiazole ring, followed by functional group manipulations. A common and efficient route involves the cyclization of a substituted aminothiophenol. The general synthetic approach is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-aminobenzothiazole analogs.
A key precursor for this compound is 2-methyl-5-nitrobenzothiazole, which can be synthesized and subsequently reduced to the desired amino derivative.
Experimental Protocols
Synthesis of 2-Amino-6-methylbenzothiazole (A representative protocol for 2-aminobenzothiazole synthesis)
This protocol describes the synthesis of a closely related analog, 2-amino-6-methylbenzothiazole, which illustrates the general principles of 2-aminobenzothiazole formation.
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
A solution of p-toluidine (1 mole) in chlorobenzene is prepared in a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes to form a finely divided suspension of p-toluidine sulfate.
-
Sodium thiocyanate (1.1 moles) is added, and the mixture is heated for 3 hours at 100°C.
-
The solution, now containing the thiourea, is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, maintaining the temperature below 50°C.
-
The mixture is kept at 50°C for 2 hours.
-
Chlorobenzene is removed by filtration.
-
The filtrate is made alkaline with concentrated ammonium hydroxide to precipitate the aminomethylbenzothiazole.
-
The precipitate is filtered, washed with water, and dissolved in hot ethanol.
-
Norit is added, and the hot suspension is filtered.
-
The filtrate is diluted with hot water, stirred vigorously, and chilled.
-
The pale yellow granular product is filtered and washed with 30% ethanol.
Biological Activities and Analogs
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of benzothiazole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | [3] |
| Substituted thioxothiazolidine acetamide benzothiazole derivative | HeLa | 9.76 | [1] |
| Ru(III) containing methylbenzothiazole derivative | A549 (Lung) | 10.67 ± 2.02 µg/mL | [1] |
| 2-(4-aminophenyl)benzothiazoles with 3'-methyl substituent | MCF-7 (Breast) | Potent in nanomolar range | [4] |
| 2-aminobenzothiazole-TZD series | HCT-116 (Colon) | 7.44 | [5] |
Anticancer Mechanism of Action: Apoptosis Induction
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Simplified signaling pathway of apoptosis induction by benzothiazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
Complete culture medium
-
Benzothiazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Benzothiazole derivatives have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Amino-benzothiazole Schiff base analogues | E. coli | 15.62 | [6] |
| Amino-benzothiazole Schiff base analogues | P. aeruginosa | 15.62 | [6] |
| Benzothiazole clubbed isatin derivatives | E. coli | 3.1 | [6] |
| Benzothiazole clubbed isatin derivatives | P. aeruginosa | 6.2 | [6] |
| 2-(alkenylthio)-5-aminobenzothiazoles | Candida albicans | 15.6 |
Antimicrobial Mechanism of Action: Enzyme Inhibition
One of the proposed mechanisms for the antimicrobial activity of benzothiazole derivatives is the inhibition of essential microbial enzymes, such as DNA gyrase or dihydroorotase.
Caption: General mechanism of antimicrobial action via enzyme inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzothiazole derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the benzothiazole compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and its analogs are a versatile class of compounds with significant therapeutic potential, particularly as anticancer and antimicrobial agents. This technical guide has provided an overview of their synthesis, a compilation of their biological activities with quantitative data, and insights into their mechanisms of action. The detailed experimental protocols for key biological assays offer a practical resource for researchers in the field. Further exploration of the structure-activity relationships and specific molecular targets of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Amino-2-methylbenzothiazole: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document provides a technical overview of the potential therapeutic targets of 5-Amino-2-methylbenzothiazole based on the biological activities of structurally related compounds. As of the latest literature review, there is a notable absence of direct experimental data specifically elucidating the therapeutic targets of this compound. The information presented herein is extrapolated from studies on the broader class of 2-aminobenzothiazole derivatives and should be considered as a guide for future research and target validation efforts.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a simple derivative of this scaffold, holds promise as a starting point for the development of novel therapeutics. This guide explores the most probable therapeutic targets for this compound based on the well-documented activities of its close analogs. The primary signaling pathways implicated are the PI3K/AKT/mTOR pathway, crucial in oncology, and Prolyl Oligopeptidase (PREP), a target of interest in neurodegenerative and inflammatory diseases.
Potential Therapeutic Target 1: PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, suggesting that this compound may also exhibit similar activity.
Quantitative Data for 2-Aminobenzothiazole Derivatives Targeting the PI3K/AKT/mTOR Pathway
The following table summarizes the inhibitory activities of various 2-aminobenzothiazole derivatives against components of the PI3K/AKT/mTOR pathway. This data, gathered from publicly available literature, provides a benchmark for the potential potency of novel derivatives, including those based on a this compound core.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Compound 20 | VEGFR-2 | 190 | - | [4] |
| HepG2 | 9990 | HepG2 | [4] | |
| HCT-116 | 7440 | HCT-116 | [4] | |
| MCF-7 | 8270 | MCF-7 | [4] | |
| Compound 21 | VEGFR-2 | 150 | - | [4] |
| Compound 24 | C6 (glioma) | 4630 | C6 | [4] |
| A549 (lung) | 39330 | A549 | [4] | |
| Compound with 6-methylbenzothiazole motif | VEGFR-2 | 600 | - | [4] |
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition point.
Experimental Protocols
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
PIP2 (substrate)
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of kinase buffer containing the PI3K enzyme to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the generated ADP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
This protocol is used to assess the effect of the test compound on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with a known active PI3K pathway (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the change in protein phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for validating PI3K pathway inhibition.
Potential Therapeutic Target 2: Prolyl Oligopeptidase (PREP)
Prolyl Oligopeptidase (PREP) is a serine protease that has gained attention as a potential therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's diseases, as well as for certain inflammatory conditions. PREP is known to interact with and influence the aggregation of alpha-synuclein and tau proteins. Recently, 5-aminothiazole-based ligands have been identified as potent modulators of PREP's protein-protein interaction functions, often independent of their effect on its proteolytic activity. This makes the this compound scaffold a promising starting point for developing novel PREP modulators.
Quantitative Data for Aminothiazole Derivatives Targeting PREP
The following table presents data for aminothiazole derivatives that have been evaluated for their ability to inhibit the proteolytic activity of PREP.
| Compound ID | PREP Inhibition IC50 (µM) | Reference |
| HUP-46 | > 10 | [5] |
| KYP-2091 | 1 | [5] |
| KYP-2112 | 0.00032 | [5] |
Note: Some compounds modulate PREP's protein-protein interactions without significantly inhibiting its enzymatic activity.
Signaling Pathway and Interaction Diagram
Caption: PREP protein interactions and potential modulation.
Experimental Protocols
This protocol outlines a method to measure the inhibition of PREP's proteolytic activity using a fluorogenic substrate.
Materials:
-
Recombinant human PREP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Ex: 360-380 nm, Em: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To each well, add 50 µL of Assay Buffer.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 25 µL of diluted PREP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.
-
Determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
This protocol can be used to assess the ability of a compound to reduce alpha-synuclein aggregation in a cell-based model.
Materials:
-
SH-SY5Y neuroblastoma cells overexpressing alpha-synuclein
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Agent to induce aggregation (e.g., rotenone or pre-formed fibrils)
-
Lysis buffer
-
Antibodies for Western blot (anti-alpha-synuclein, anti-beta-actin)
-
Thioflavin S for staining aggregates
Procedure:
-
Culture SH-SY5Y cells overexpressing alpha-synuclein.
-
Treat cells with the test compound at various concentrations for 1-2 hours.
-
Induce alpha-synuclein aggregation by adding an aggregating agent and incubate for 24-48 hours.
-
For Western Blot: a. Lyse the cells and separate the soluble and insoluble protein fractions by centrifugation. b. Analyze the insoluble fraction for high molecular weight alpha-synuclein species by Western blot.
-
For Fluorescence Microscopy: a. Fix the cells and stain with Thioflavin S. b. Visualize and quantify the fluorescent alpha-synuclein aggregates using a fluorescence microscope.
Experimental Workflow Diagram
Caption: Workflow for validating PREP modulation.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to known bioactive compounds strongly suggests its potential as a modulator of the PI3K/AKT/mTOR pathway and Prolyl Oligopeptidase. The data and protocols presented in this guide offer a robust framework for initiating the investigation of this compound and its derivatives as novel therapeutic agents. Future research should focus on the synthesis of a focused library of analogs and their systematic evaluation in the described in vitro and cell-based assays to validate these potential targets and to establish a clear structure-activity relationship. Such studies will be crucial in unlocking the therapeutic potential of this promising chemical scaffold.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of 5-Amino-2-methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Amino-2-methylbenzothiazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide presents solubility data for the structurally analogous compound, 2-Amino-5-methylthiazole, to provide researchers with a valuable comparative reference. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for this compound in their laboratories.
Data Presentation: Solubility of a Structurally Related Compound
The solubility of 2-Amino-5-methylthiazole was determined using the isothermal saturation method over a temperature range from (278.15 to 313.15) K under atmospheric pressure. The data reveals that the solubility of 2-Amino-5-methylthiazole increases with rising temperature across all tested solvents. The mole fraction solubility was highest in methanol, followed by ethyl acetate, acetone, and ethanol, indicating a preference for polar protic and polar aprotic solvents. The lowest solubility was observed in non-polar solvents like toluene and cyclohexane[1].
Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |
| 278.15 | 0.0983 | 0.0412 | 0.0298 | 0.0251 | 0.0497 | 0.0299 | 0.0213 | 0.0612 | 0.0089 | 0.0356 | 0.0031 |
| 283.15 | 0.1125 | 0.0478 | 0.0345 | 0.0292 | 0.0578 | 0.0348 | 0.0249 | 0.0711 | 0.0104 | 0.0415 | 0.0037 |
| 288.15 | 0.1283 | 0.0553 | 0.0401 | 0.0339 | 0.0671 | 0.0405 | 0.0291 | 0.0823 | 0.0122 | 0.0483 | 0.0044 |
| 293.15 | 0.1459 | 0.0638 | 0.0465 | 0.0394 | 0.0778 | 0.0471 | 0.0339 | 0.0951 | 0.0143 | 0.0562 | 0.0052 |
| 298.15 | 0.1656 | 0.0734 | 0.0538 | 0.0457 | 0.0901 | 0.0547 | 0.0394 | 0.1100 | 0.0167 | 0.0653 | 0.0061 |
| 303.15 | 0.1876 | 0.0843 | 0.0621 | 0.0529 | 0.1042 | 0.0634 | 0.0458 | 0.1268 | 0.0195 | 0.0757 | 0.0072 |
| 308.15 | 0.2122 | 0.0966 | 0.0715 | 0.0611 | 0.1204 | 0.0733 | 0.0531 | 0.1459 | 0.0227 | 0.0876 | 0.0085 |
| 313.15 | 0.2397 | 0.1105 | 0.0822 | 0.0704 | 0.1389 | 0.0846 | 0.0615 | 0.1675 | 0.0264 | 0.1012 | 0.0100 |
Experimental Protocols
To obtain accurate solubility data for this compound, the following established experimental methodologies are recommended.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Oven
-
Desiccator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Equilibration: Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is essential.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, and filter it using a syringe filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or beaker. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.
-
Drying and Weighing: Once the solvent is completely evaporated, place the evaporating dish in an oven at a suitable temperature (e.g., 60-80 °C) to dry the solid residue to a constant weight. Cool the dish in a desiccator before each weighing to prevent moisture absorption.
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of saturated solution taken) x 100
UV/Vis Spectrophotometry Method
This method is suitable for compounds that exhibit absorbance in the UV/Vis spectrum and is particularly useful for determining the solubility of sparingly soluble substances.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade, UV-transparent at the analysis wavelength)
-
UV/Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.
-
Phase Separation and Dilution:
-
After equilibration, centrifuge a portion of the saturated solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a liquid solvent.
References
Methodological & Application
Application Notes and Protocols: 5-Amino-2-methylbenzothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-2-methylbenzothiazole and its derivatives in medicinal chemistry. This scaffold serves as a versatile building block for the synthesis of a wide array of biologically active compounds. The following sections detail its application in anticancer and neuroprotective agent development, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Anticancer Applications
Derivatives of the benzothiazole core, including this compound, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Methylsulfonyl benzothiazoles | Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.22 | [1] |
| Methylsulfonyl benzothiazoles | ter-butyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.6 | [1] |
| Phenylamino based methoxybenzothiazole | Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [1] |
| Phenylamino based methoxy methylbenzothiazole | Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | [1] |
| 2-Arylaminobenzothiazole-arylpropenones | Naphthalimide derivative | HT-29 | 3.47 ± 0.2 | [1] |
| 2-Arylaminobenzothiazole-arylpropenones | Naphthalimide derivative | A549 | 3.89 ± 0.3 | [1] |
| 2-Arylaminobenzothiazole-arylpropenones | Naphthalimide derivative | MCF-7 | 5.08 ± 0.3 | [1] |
| Benzothiazole-thiazolidinedione hybrids | Compound 20 | HCT-116 | 7.44 | [2] |
| Benzothiazole-thiazolidinedione hybrids | Compound 20 | MCF-7 | 8.27 | [2] |
| Benzothiazole-thiazolidinedione hybrids | Compound 20 | HepG2 | 9.99 | [2] |
| Benzothiazole-cyanothiouracil hybrids | Compound 21 | Tumor Cells | 10.34 - 12.14 | [2] |
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical for cell signaling pathways that control cell growth, proliferation, and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Neuroprotective Applications in Alzheimer's Disease
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD). Their neuroprotective effects are often attributed to their ability to inhibit key pathological processes in AD, such as the aggregation of amyloid-beta (Aβ) peptides and the activity of certain enzymes implicated in neuronal damage.[4][5][6]
The enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is implicated in the pathology of Alzheimer's disease. The following table shows the inhibitory activity of novel benzothiazole-based ureas against this enzyme.
| Compound Series | Specific Derivative Example | Remaining 17β-HSD10 Activity at 25 µM (%) | Reference |
| Benzothiazolylurea | Compound 5 | 13.45 | [4] |
| Benzothiazolylurea | Compound 6 | 6.72 | [4] |
This protocol is used to assess the ability of this compound derivatives to inhibit the aggregation of Aβ peptides, a key event in Alzheimer's disease.[7]
Materials:
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) solution (5 µM in PBS)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Excitation: 440 nm, Emission: 485 nm)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Aβ Preparation: Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen. Store the peptide film at -20°C.
-
Aggregation Assay: Resuspend the Aβ peptide film in PBS to a final concentration of 10 µM. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours.
-
ThT Staining: After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the vehicle control.
Derivatives of this compound can be designed to act on multiple targets involved in the complex pathology of Alzheimer's disease.
Caption: A multi-target therapeutic strategy for Alzheimer's disease using a this compound derivative.
Synthesis and Derivatization
This compound serves as a key intermediate for the synthesis of more complex and biologically active molecules.
A general procedure for the synthesis of a related compound, 2-amino-6-methylbenzothiazole, is outlined below. This can be adapted for the synthesis of other derivatives.[8]
Caption: A generalized workflow for the synthesis of 2-amino-6-methylbenzothiazole.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific experimental conditions and safety considerations. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis or biological assay.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Benzothiazole-based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 5-Amino-2-methylbenzothiazole in Organic Electronics
Disclaimer: The following application notes and protocols are a projection based on the known properties of benzothiazole derivatives and their general application in organic electronics. Currently, there is a limited body of published research specifically detailing the use of 5-Amino-2-methylbenzothiazole in this field. These notes are intended to provide a foundational framework for researchers exploring its potential.
Introduction
This compound is a heterocyclic organic compound with a benzothiazole core functionalized with an amino and a methyl group. The benzothiazole moiety is known for its electron-accepting properties and has been utilized in various organic semiconductors.[1] The presence of the amino group, an electron-donating substituent, can modulate the electronic properties of the molecule, making it a candidate for various applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document outlines potential applications, hypothetical performance data, and detailed experimental protocols for the investigation of this compound and its derivatives in organic electronic devices.
Potential Applications and Rationale
The molecular structure of this compound suggests its potential use as:
-
A Hole-Transporting Material (HTM) in OLEDs and OPVs: The amino group can facilitate hole injection and transport.
-
A Building Block for Organic Emitters: The benzothiazole core can be part of a larger conjugated system to create fluorescent or phosphorescent emitters for OLEDs.
-
A Component in Donor or Acceptor Materials for OPVs: Through chemical modification, it can be integrated into polymers or small molecules for use in the active layer of solar cells.
For the purpose of these notes, we will focus on its potential application as a building block for a novel emissive material in OLEDs.
Hypothetical Performance Data
The following table summarizes the hypothetical performance data of a derivative of this compound, named BTZ-TPA (a hypothetical molecule where a triphenylamine (TPA) moiety is attached to the amino group of this compound to enhance hole transport and emission properties), when used as an emitter in a vacuum-deposited OLED.
| Parameter | Value | Units |
| Photophysical Properties | ||
| Photoluminescence (PL) Peak | 525 | nm |
| Photoluminescence Quantum Yield (PLQY) | 85 | % |
| Electroluminescence Performance | ||
| Turn-on Voltage (at 1 cd/m²) | 2.8 | V |
| Maximum Luminance | 15,000 | cd/m² |
| Maximum Current Efficiency | 45 | cd/A |
| Maximum Power Efficiency | 38 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 18 | % |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.30, 0.62) |
Experimental Protocols
This protocol describes a hypothetical synthesis of a derivative for use as an OLED emitter.
Materials:
-
This compound
-
Tris(4-bromophenyl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, add this compound (1 mmol), tris(4-bromophenyl)amine (0.9 mmol), sodium tert-butoxide (3.6 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
In a separate glovebox, prepare a catalyst solution by dissolving Pd(OAc)₂ (0.04 mmol) and P(t-Bu)₃HBF₄ (0.08 mmol) in anhydrous toluene (5 mL).
-
Inject the catalyst solution into the reaction flask.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, quench the reaction with deionized water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the product by temperature gradient sublimation before use in device fabrication.
This protocol details the fabrication of a hypothetical OLED using BTZ-TPA as the emissive layer.
Device Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / BTZ-TPA (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
BTZ-TPA (synthesized as above)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially at a rate of 1-2 Å/s for the organic layers, 0.1 Å/s for LiF, and 5 Å/s for Al. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass coverslip to prevent degradation from moisture and oxygen.
Equipment:
-
Source measure unit (SMU)
-
Spectroradiometer
-
Photodiode
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the OLED to the SMU.
-
Apply a forward bias voltage and sweep it from 0 V to 10 V.
-
Simultaneously measure the current density (J) and the luminance (L) using the photodiode and spectroradiometer.
-
-
Electroluminescence (EL) Spectrum:
-
Apply a constant voltage (e.g., 5 V) to the device.
-
Measure the emitted light spectrum using the spectroradiometer.
-
-
Efficiency Calculations:
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.
-
Visualizations
Caption: Molecular structure of the hypothetical BTZ-TPA emitter.
Caption: Layered structure of the hypothetical OLED device.
Caption: Workflow for OLED fabrication and testing.
References
Application Notes and Protocol for the Diazotization of 5-Amino-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These salts are valuable intermediates, serving as precursors for a wide array of organic compounds, most notably azo dyes, which are significant in the textile and pharmaceutical industries. This document provides a detailed protocol for the diazotization of 5-Amino-2-methylbenzothiazole, a heterocyclic amine, to form the corresponding diazonium salt. This intermediate is of particular interest for the synthesis of novel heterocyclic azo dyes and other functionalized benzothiazole derivatives with potential pharmacological activities.
The reaction proceeds by treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as sulfuric or hydrochloric acid.[1] The resulting diazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.[2] Due to their inherent instability, the reaction is conducted at low temperatures, typically between 0-5°C, to prevent decomposition of the diazonium salt.[3][4]
Applications
The diazonium salt of this compound is a key building block for the synthesis of:
-
Azo Dyes: Coupling of the diazonium salt with various aromatic compounds, such as phenols and anilines, yields highly colored azo compounds.[5][6] These dyes are utilized in the textile industry and can be designed to possess specific chromophoric properties.
-
Functionalized Benzothiazoles: The diazonium group can be replaced by a variety of substituents (e.g., halogens, hydroxyl, cyano groups) through Sandmeyer and related reactions, providing a route to a diverse range of 2-methylbenzothiazole derivatives.[7]
-
Pharmacologically Active Molecules: Benzothiazole and its derivatives are known to exhibit a wide range of biological activities. The functionalization of the 5-amino position via diazotization opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Experimental Protocol
This protocol details the diazotization of this compound and its subsequent use in a coupling reaction to form an azo dye.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade, ≥98% | (Specify) |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | (Specify) |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | (Specify) |
| 2-Naphthol | Reagent Grade, ≥99% | (Specify) |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | (Specify) |
| Sodium Acetate (CH₃COONa) | Anhydrous, ≥99% | (Specify) |
| Deionized Water | ||
| Ice | ||
| Ethanol | 95% | (Specify) |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | (Specify) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | (Specify) |
Equipment
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure
Part 1: Diazotization of this compound
-
Preparation of the Amine Solution: In a 100 mL beaker, dissolve a specific molar amount of this compound in a 50% aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.1 equivalents) compared to the this compound. Cool this solution in the ice bath.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5°C.[5] The addition should take approximately 15-20 minutes.
-
Completion of Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[5] The resulting solution is the diazonium salt of this compound, which should be used immediately in the next step.
Part 2: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Agent Solution: In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
pH Adjustment and Precipitation: Continue stirring the mixture in the ice bath for 1-2 hours. Adjust the pH of the solution to approximately 5-6 with a saturated solution of sodium acetate to ensure complete precipitation of the dye.[5]
-
Isolation and Purification: Isolate the crude azo dye by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
Quantitative Data Summary
The following table provides representative quantitative data for the diazotization and subsequent coupling reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value |
| Molar Ratio (Amine:Nitrite) | 1 : 1.1 |
| Molar Ratio (Diazonium:Coupler) | 1 : 1 |
| Reaction Temperature | 0-5°C |
| Diazotization Time | 30 minutes |
| Coupling Time | 1-2 hours |
| Typical Yield | 65-85% (based on similar reactions) |
Logical Workflow of the Diazotization and Coupling Reaction
Caption: Workflow for the synthesis of an azo dye from this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. acu.edu.in [acu.edu.in]
- 4. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2-methylbenzothiazole as a Versatile Building Block for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes using 5-Amino-2-methylbenzothiazole as a key precursor. The protocols detailed below are based on established diazotization and coupling reactions, offering a foundation for the development of novel chromophores for various applications, including textiles, imaging, and potentially as bioactive agents.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of industrial and medicinal chemistry. The use of heterocyclic amines, such as this compound, as the diazo component can lead to dyes with enhanced properties, including higher molar extinction coefficients, bathochromic shifts in absorption spectra, and improved fastness properties. The benzothiazole moiety, in particular, is a privileged structure in medicinal chemistry, and its incorporation into azo dyes opens avenues for the exploration of their pharmacological potential.
The general synthetic strategy involves a two-step process: the diazotization of the primary aromatic amine (this compound) to form a reactive diazonium salt, followed by an electrophilic substitution reaction with a coupling component, typically an electron-rich aromatic compound such as a phenol, aniline, or a pyrazolone derivative.
General Synthesis Workflow
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization and azo coupling. The general workflow is outlined below.
Caption: General workflow for the synthesis of azo dyes from this compound.
Quantitative Data
Due to a limited availability of comprehensive tabulated data for a wide range of azo dyes derived specifically from this compound, the following tables present data for analogous dyes synthesized from 2-aminobenzothiazole and its derivatives. This data provides valuable insights into the expected properties of the target compounds.
Table 1: Synthesis of Azo Dyes from 2-Aminobenzothiazole Derivatives and Various Coupling Components
| Diazo Component | Coupling Component | Solvent for Coupling | Yield (%) | m.p. (°C) | λmax (nm) | Reference |
| 2-Aminobenzothiazole | m-Toluidine | 30% H₂SO₄ | 66 | 195-198 | 528.84 | [1] |
| 2-Aminobenzothiazole | Phenol | dil. NaOH | - | - | 421.32 | [1] |
| 2-Aminobenzothiazole | Resorcinol | slightly alkaline | 72 | 310-312 | 492.08 | [1] |
| 2-Aminobenzothiazole | 2-Naphthol | slightly alkaline | - | - | - | [1] |
| 6-Chloro-2-aminobenzothiazole | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Acetic Acid | 62 | 196-198 | 370 (in DMF) | [2] |
| 2-Amino-6-nitrobenzothiazole | m-Toluidine | 30% H₂SO₄ | - | - | 530.5 | [3] |
| 2-Amino-6-nitrobenzothiazole | p-Toluidine | 30% H₂SO₄ | - | - | 445.5 | [3] |
Note: The data presented above is for azo dyes derived from 2-aminobenzothiazole and its 6-substituted derivatives. The spectral and physical properties of dyes derived from this compound are expected to be in a similar range, with slight variations due to the electronic and steric effects of the substituents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of azo dyes using an aminobenzothiazole precursor. These can be adapted for this compound.
Protocol 1: Synthesis of a Monoazo Dye from an Aminobenzothiazole and a Substituted Aniline (e.g., m-Toluidine)
This protocol details the synthesis of a representative azo dye via the diazotization of an aminobenzothiazole and subsequent coupling with an aniline derivative.[1]
Materials:
-
This compound (or other aminobenzothiazole derivative)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
m-Toluidine
-
Sodium Acetate
-
Ethanol
-
Acetone
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
In a 100 mL beaker, dissolve the aminobenzothiazole (e.g., 0.01 mol) in 15 mL of 50% H₂SO₄.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aminobenzothiazole solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve m-toluidine (e.g., 0.01 mol) in 5 mL of 30% H₂SO₄ and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold m-toluidine solution with vigorous stirring.
-
Continue stirring the reaction mixture for 3-4 hours, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at room temperature for an additional hour.
-
Adjust the pH of the reaction mixture to 7.0-7.5 by the portion-wise addition of sodium acetate to precipitate the azo dye.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from an acetone-ethanol mixture.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Protocol 2: Synthesis of a Monoazo Dye from an Aminobenzothiazole and a Phenolic Compound (e.g., Phenol)
This protocol outlines the synthesis of an azo dye by coupling a diazotized aminobenzothiazole with a phenolic compound.[1]
Materials:
-
This compound (or other aminobenzothiazole derivative)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
Follow the same procedure as described in Part A of Protocol 1 to prepare the diazonium salt solution.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve phenol (e.g., 0.01 mol) in 10 mL of dilute sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring, maintaining the alkaline medium.
-
Continue stirring the reaction mixture for 2-3 hours at a temperature below 5 °C.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with sodium acetate to complete the precipitation of the azo dye.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel and wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol.
-
Dry the purified product in a vacuum oven at 60 °C.
Visualization of Experimental Workflow
The following diagram illustrates the key steps and relationships in the experimental protocol for synthesizing an azo dye from an aminobenzothiazole and a substituted aniline.
Caption: Key steps in the synthesis of an azo dye from an aminobenzothiazole and an aniline derivative.
Applications
Azo dyes derived from this compound and related heterocyclic amines have a wide range of potential applications:
-
Textile Dyes: These compounds can be used as disperse dyes for coloring synthetic fibers such as polyester, nylon, and acetate, often exhibiting good fastness properties.
-
Functional Dyes: The unique electronic properties of the benzothiazole ring system make these dyes candidates for applications in nonlinear optics, dye-sensitized solar cells, and as components in optical data storage.
-
Biological Probes and Pharmacological Agents: The benzothiazole scaffold is present in numerous biologically active compounds. Azo dyes containing this moiety may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or antioxidant activities, making them valuable leads in drug discovery.
-
Analytical Reagents: The color change of some azo dyes in response to pH or the presence of metal ions allows for their use as indicators in titrations and as chromogenic reagents for spectrophotometric analysis.
Further research into the synthesis and properties of azo dyes derived from this compound is warranted to fully explore their potential in these and other emerging applications.
References
Application Notes and Protocols for Coupling Reactions with 5-Amino-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various coupling reactions involving 5-Amino-2-methylbenzothiazole, a key building block in medicinal chemistry and materials science. The protocols outlined below cover common C-N and C-C bond-forming reactions, offering a framework for the synthesis of a diverse range of derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the arylation of the amino group of this compound with various aryl halides.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.2 mmol, 1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| 4-Chloropyridine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 20 | 75-85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. To perform a Suzuki coupling on the 5-position of this compound, it must first be converted to a halide (e.g., 5-bromo-2-methylbenzothiazole). This can be achieved via a Sandmeyer reaction.
Halogenation via Sandmeyer Reaction:
A typical procedure for the bromination of this compound is as follows:
-
Dissolve this compound (1.0 mmol) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with an organic solvent.
-
Purify the crude 5-bromo-2-methylbenzothiazole by column chromatography.
Experimental Protocol for Suzuki Coupling:
-
In a flask, combine 5-bromo-2-methylbenzothiazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 80-92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | 85-95 |
| 3-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 75-88 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Amide Coupling
The amino group of this compound can be readily acylated to form amides. A common and efficient method involves the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Experimental Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq.) and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or flash column chromatography.[1]
Quantitative Data Summary:
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | RT | 3 | 90-98 |
| 4-Nitrobenzoic Acid | EDC/HOBt | DIPEA | DCM | RT | 6 | 85-95 |
| Acetic Acid | Acetic Anhydride | Pyridine | DCM | RT | 2 | >95 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
References
Application Notes and Protocols for the Analytical Detection of 5-Amino-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
5-Amino-2-methylbenzothiazole is a significant heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents and dyes. Its detection and quantification are crucial for quality control during manufacturing, for monitoring in biological matrices during preclinical and clinical studies, and for environmental analysis. This document provides detailed application notes and proposed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for structurally similar compounds and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
A comparative summary of the proposed analytical methods for the detection of this compound is presented below. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common and robust approach for non-volatile and thermally labile compounds like aminobenzothiazoles. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to enhance the volatility and thermal stability of the analyte.
Logical Relationship of Analytical Methods
5-Amino-2-methylbenzothiazole as a Fluorescent Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Amino-2-methylbenzothiazole and its derivatives as fluorescent markers in cellular imaging and other biological applications. This document offers detailed protocols for live-cell imaging, summarizes key photophysical properties, and illustrates potential applications in visualizing cellular processes.
Introduction
This compound is a heterocyclic organic compound that forms the core structure for a class of fluorescent molecules. Benzothiazole derivatives have garnered significant attention in the field of bio-imaging due to their favorable photophysical properties, including strong fluorescence and good photostability.[1][2] These characteristics make them valuable tools for researchers in cell biology, pharmacology, and drug development for visualizing cellular structures and tracking dynamic processes.[3][4][5] The amino group at the 5-position can be further functionalized to create targeted probes for specific cellular components or to modulate the spectral properties of the fluorophore.
Data Presentation
The photophysical properties of this compound are not extensively documented in publicly available literature. However, data from closely related benzothiazole derivatives can provide an estimation of its expected fluorescent characteristics. The following tables summarize the available data for relevant benzothiazole compounds.
Table 1: Photophysical Properties of Benzothiazole Derivatives
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Solvent | Reference |
| 2-(4-bromophenyl)benzothiazole | 330 nm | 380-450 nm | Not Reported | Methanol | [6] |
| Thienyl- and bithienyl-1,3-benzothiazoles | ~365-406 nm | ~454-548 nm | 0.43 - 0.97 | Ethanol | [7] |
| N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 nm | ~450 nm | Not Reported | PMMA film | [2] |
Note: The data presented is for benzothiazole derivatives and may not precisely reflect the properties of this compound. Experimental determination of the photophysical properties for the specific compound is highly recommended.
Experimental Protocols
Protocol 1: Live-Cell Staining and Fluorescence Microscopy
This protocol provides a general procedure for staining live cells with this compound or similar benzothiazole-based dyes. Optimization of dye concentration, incubation time, and imaging parameters is crucial for each specific cell line and experimental setup.[1]
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom blue-green filter set)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[1]
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any unbound probe.[1]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Acquire images using a fluorescence microscope. Based on the data from derivatives, excitation around 330-370 nm and emission collection between 400-500 nm would be a reasonable starting point.[2] A standard DAPI filter set (Excitation: ~365 nm, Emission: ~445/50 nm) or a custom filter set for blue-green fluorophores may be suitable.[8][9]
-
-
Data Analysis: Analyze the captured images to determine the fluorescence intensity and subcellular localization of the probe.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging using a fluorescent marker.
Hypothetical Visualization of a Cellular Process
While specific signaling pathways targeted by this compound as a simple fluorescent marker are not well-documented, it can be hypothetically used to visualize general cellular processes. For instance, if conjugated to a ligand that undergoes endocytosis, its uptake and trafficking could be monitored.
References
- 1. benchchem.com [benchchem.com]
- 2. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stemmpress.com [stemmpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blue Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 9. optolongfilter.com [optolongfilter.com]
Application Notes and Protocols: Preparation and Evaluation of Metal Complexes with 5-Amino-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of metal complexes derived from 5-Amino-2-methylbenzothiazole. Additionally, methods for evaluating their potential as anticancer agents are described, along with relevant quantitative data and visualizations to guide researchers in this field.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The coordination of these molecules with transition metal ions can enhance their biological efficacy, offering novel avenues for drug discovery and development.[1][2] This document outlines the preparation of metal complexes using this compound, a key intermediate in the synthesis of biologically active compounds.[3] The protocols provided are for the synthesis of the ligand and its subsequent complexation with Cobalt(II), Nickel(II), and Copper(II) ions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ligand)
This protocol is adapted from a known procedure for the reduction of a nitro-substituted benzothiazole.[4]
Materials:
-
2-Methyl-5-nitrobenzothiazole
-
Powdered Iron (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, create a mixture of 2-methyl-5-nitrobenzothiazole (15.9 mmol), powdered iron (87.2 mmol), and ammonium chloride (126 mmol).
-
Add 120 mL of methanol and 30 mL of water to the mixture.
-
Stir the mixture and heat it to reflux for 2 hours.
-
After reflux, cool the mixture to room temperature and filter it.
-
Concentrate the filtrate under reduced pressure (in vacuo).
-
Partition the resulting residue between 60 mL of ethyl acetate and 40 mL of 10% Na₂CO₃ solution.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the dried solution and concentrate it in vacuo.
-
Purify the crude product by silica gel chromatography, eluting with a 2:1 mixture of petroleum ether and ethyl acetate to obtain this compound as a pale yellow solid.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This is a general protocol for the synthesis of Co(II), Ni(II), and Cu(II) complexes, which can be adapted from methods used for similar benzothiazole derivatives. A 1:2 metal-to-ligand molar ratio is exemplified here.
Materials:
-
This compound (Ligand)
-
CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (40 mL).
-
In a separate flask, dissolve the corresponding metal(II) chloride salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Heat the resulting mixture to reflux for 3-4 hours.
-
Monitor the formation of a precipitate. After the reflux period, cool the mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Data Presentation
The following tables summarize typical quantitative data obtained for metal complexes of benzothiazole derivatives from the literature. This data can be used as a reference for the characterization of newly synthesized complexes.
Table 1: Physicochemical Data of Representative Benzothiazole Metal Complexes
| Complex | Color | M.P. (°C) | Yield (%) |
| [Co(L)₂Cl₂] | Blue | 285-287 | 62 |
| [Ni(L)₂Cl(OH)]·0.5H₂O | Green | >300 | - |
| [Cu(L)₂Cl₂]·0.5H₂O | Dark Green | 195-197 | 58 |
L represents a Schiff base ligand derived from 2-amino-6-methoxybenzothiazole.
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for a Representative Benzothiazole Ligand and its Metal Complexes
| Compound | ν(C=N) azomethine | ν(C=N) benzothiazole | ν(M-N) |
| Ligand (NB) | 1606 | 1560 | - |
| Co-NB Complex | 1615 | 1575 | ~470 |
| Ni-NB Complex | 1618 | 1573 | ~475 |
| Cu-NB Complex | 1610 | 1570 | ~471 |
NB refers to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine. A shift to higher frequency upon complexation is indicative of coordination.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Benzothiazole-based Metal Complexes
| Compound | HepG2 (Liver Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| MnL | 10.23 | 28.54 | 19.86 |
| FeL | 11.52 | 35.61 | 25.43 |
| CoL | 12.87 | 40.11 | 28.97 |
| NiL | 25.43 | 20.14 | 35.62 |
| CuL | 15.67 | 45.67 | 30.12 |
| ZnL | 9.89 | 25.43 | 15.43 |
| Cisplatin | 15.87 | 15.43 | 20.12 |
L represents a salen-type ligand conjugated with benzothiazole aniline.[5]
Visualizations
Synthesis Workflow
The general workflow for the preparation of the metal complexes can be visualized as a two-step process: ligand synthesis followed by complexation.
Caption: General workflow for the synthesis of this compound metal complexes.
Proposed Anticancer Mechanism of Action
Benzothiazole metal complexes have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which is often initiated by an increase in intracellular reactive oxygen species (ROS).[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13382-43-9 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Amino-2-methylbenzothiazole in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylbenzothiazole and its derivatives represent a versatile class of heterocyclic compounds with significant potential in agrochemical research. The inherent biological activity of the benzothiazole scaffold has been exploited to develop novel insecticides, fungicides, and herbicides. This document provides a comprehensive overview of the applications of this compound derivatives in agriculture, detailing their synthesis, biological activities, and mechanisms of action. The provided protocols and data are intended to facilitate further research and development of effective and sustainable crop protection solutions.
Agrochemical Applications
Derivatives of this compound have demonstrated a broad spectrum of activity against various agricultural pests, including insects, fungi, and weeds.
Insecticidal Activity
Certain derivatives have shown promising insecticidal properties against lepidopteran pests. For instance, a novel benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), has demonstrated significant larvicidal activity against the fall armyworm (Spodoptera frugiperda), a major agricultural pest.[1][2][3] Another study highlighted a potent benzothiazole-dihydropyridine derivative with strong activity against the cotton leafworm (Spodoptera littoralis).
Fungicidal Activity
Benzothiazole-appended bis-triazole derivatives have emerged as potent antifungal agents. These compounds have shown excellent inhibitory effects against the plant pathogen Rhizoctonia solani, which causes significant crop diseases.[4][5][6][7][8] The proposed mechanism of action for these derivatives is the inhibition of the sterol 14α-demethylase enzyme, which is crucial for fungal cell membrane biosynthesis.
Herbicidal Activity
Novel benzothiazole N,O-acetals and pyridinyl-benzothiazolone derivatives have been synthesized and evaluated for their herbicidal properties. These compounds have exhibited good herbicidal activity against both dicotyledonous and monocotyledonous weeds in pre- and post-emergence applications.[9][10][11][12][13]
Data Presentation
Table 1: Insecticidal Activity of this compound Derivatives
| Compound | Target Pest | Bioassay Type | Activity Metric | Value | Reference |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda | Larvicidal | LC50 | 0.24 mg/mL | [1][2][3] |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Spodoptera littoralis | Larvicidal | LC50 | 34.02 ppm |
Table 2: Fungicidal Activity of this compound Derivatives
| Compound | Target Pathogen | Bioassay Type | Activity Metric | Value (µM) | Reference |
| Benzothiazole-appended bis-triazole (5f) | Rhizoctonia solani | Mycelial Growth Inhibition | ED50 | 0.96 | [4][5][6][7][8] |
| Benzothiazole-appended bis-triazole (7f) | Rhizoctonia solani | Mycelial Growth Inhibition | ED50 | 1.48 | [4][5][6][7][8] |
| Benzothiazole-appended bis-triazole (5b) | Rhizoctonia solani | Mycelial Growth Inhibition | ED50 | 2.33 | [4][5][6][7][8] |
| Hexaconazole (Standard) | Rhizoctonia solani | Mycelial Growth Inhibition | ED50 | 2.44 | [4][5][6][7][8] |
Table 3: Herbicidal Activity of this compound Derivatives
| Compound Type | Application | Weed Type | Activity | Reference |
| Benzothiazole N,O-acetals | Pre- and Post-emergence | Dicotyledonous and Monocotyledonous | Good | |
| Pyridinyl-benzothiazolone Derivatives | Pre- and Post-emergence | Broadleaf and Grass Weeds | Moderate to High | [9][12][13] |
Experimental Protocols
Synthesis of Benzothiazole-Appended Bis-Triazole Derivatives (General Protocol)
This protocol describes a two-step synthesis of benzothiazole-appended bis-triazole derivatives, which have shown significant antifungal activity.[4][5][14]
Step 1: Synthesis of Bis-propargylated 2-Aminobenzothiazole Isomers
-
To a solution of 2-aminobenzothiazole in a suitable solvent (e.g., DMF), add potassium carbonate (K₂CO₃).
-
Add propargyl bromide to the mixture.
-
Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, and extract the products.
-
Purify the resulting isomers using column chromatography.
Step 2: Click Chemistry for Triazole Ring Formation
-
Prepare the desired azide derivatives (e.g., from isatin or acyl-protected D-glucose).
-
In a solution of t-BuOH/H₂O (1:1), add the synthesized bis-propargylated 2-aminobenzothiazole isomer, the azide derivative, sodium azide, copper sulfate (CuSO₄), and sodium ascorbate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the final product and purify by recrystallization or column chromatography.
In Vitro Antifungal Bioassay against Rhizoctonia solani
This protocol outlines the poisoned food technique to evaluate the in vitro antifungal activity of synthesized compounds against Rhizoctonia solani.[15][16][17]
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.62, 1.25, 2.5, 5, and 10 µM).
-
Pour the poisoned PDA into sterile Petri plates and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of a 7-day-old culture of Rhizoctonia solani.
-
Incubate the plates at 27 ± 2°C for 72 hours.
-
Measure the mycelial growth diameter and calculate the percentage of inhibition compared to a control (without the test compound).
-
Calculate the ED50 value for each compound.
Pre- and Post-Emergence Herbicidal Activity Assay
This protocol describes a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of test compounds.[9][10][11][12]
Plant Preparation:
-
Sow seeds of test weed species (e.g., a dicot like Amaranthus retroflexus and a monocot like Echinochloa crus-galli) in pots containing a suitable potting mix.
-
For pre-emergence testing, apply the herbicide solution immediately after sowing.
-
For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before herbicide application.
Herbicide Application:
-
Dissolve the test compounds in a suitable solvent and prepare a series of dilutions.
-
For pre-emergence application, evenly spray the soil surface with the herbicide solution.
-
For post-emergence application, spray the foliage of the seedlings until runoff.
-
Include a control group treated only with the solvent.
Evaluation:
-
Maintain the pots in a greenhouse under controlled conditions.
-
Visually assess the percentage of weed control or injury at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control.
Visualizations
Experimental Workflows
Caption: Synthesis of Benzothiazole-Appended Bis-Triazole Derivatives.
Caption: In Vitro Antifungal Bioassay Workflow.
Signaling Pathways
Caption: Proposed Fungicidal Mechanism of Action.
Caption: Proposed Insecticidal Mechanism of Action.
References
- 1. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) | CoLab [colab.ws]
- 3. Item - Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - American Chemical Society - Figshare [acs.figshare.com]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. benchchem.com [benchchem.com]
- 12. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochemjournal.com [biochemjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchtrend.net [researchtrend.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-methylbenzothiazole, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and efficient method is the reduction of 2-methyl-5-nitrobenzothiazole. A common procedure involves using iron powder and ammonium chloride in a methanol-water solvent system under reflux conditions, which has been reported to yield up to 98% of the desired product.[1]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reduction of the nitro group may not have gone to completion.
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent ratios can negatively impact the yield.
-
Degradation of starting material or product: The starting material or product might be sensitive to the reaction conditions.
-
Formation of byproducts: Side reactions can consume the starting material or product.
-
Losses during workup and purification: The product may be lost during extraction, filtration, or chromatography.
Q3: I am observing the formation of an unexpected byproduct. What could it be?
A3: In benzothiazole synthesis, the formation of byproducts such as 2,3-dihydrobenzothiazole (benzothiazoline) or thiadiazine derivatives has been observed under certain conditions.[2] The specific byproduct will depend on the reaction conditions and the presence of any impurities. It is recommended to characterize the byproduct using analytical techniques like NMR and Mass Spectrometry to identify its structure and adjust the reaction conditions accordingly.
Q4: How can I improve the purity of my final product?
A4: Purification of this compound is typically achieved through silica gel chromatography.[1] The choice of eluent is crucial for good separation. A common solvent system is a mixture of petroleum ether and ethyl acetate. Recrystallization from a suitable solvent can also be an effective method for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reduction of the nitro group. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or the amount of the reducing agent (e.g., iron powder). |
| Suboptimal reaction temperature. | - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent system used. | |
| Inefficient stirring. | - Use a magnetic stirrer or mechanical stirrer to ensure the heterogeneous mixture is well-agitated, especially with solid reagents like iron powder. | |
| Product Contamination | Presence of unreacted starting material (2-methyl-5-nitrobenzothiazole). | - Optimize reaction time and stoichiometry of reagents.- Improve the efficiency of the purification step (e.g., adjust the solvent gradient in column chromatography). |
| Formation of byproducts. | - Adjust the pH of the reaction mixture during workup to minimize side reactions.- Consider alternative reducing agents that might offer higher selectivity. | |
| Reaction Stalls | Deactivation of the reducing agent. | - Use freshly activated iron powder or an alternative reducing agent.- Ensure the reaction is carried out under an inert atmosphere if reagents are air-sensitive. |
Experimental Protocols
High-Yield Synthesis of this compound via Reduction of 2-Methyl-5-nitrobenzothiazole [1]
Materials:
-
2-Methyl-5-nitrobenzo[d]thiazole
-
Powdered iron
-
Ammonium chloride
-
Methanol
-
Water
-
Ethyl acetate
-
10% Sodium carbonate solution
-
Sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-5-nitrobenzo[d]thiazole, powdered iron, and ammonium chloride in a mixture of methanol and water.
-
Heat the mixture to reflux and stir vigorously for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a 10% sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography using a petroleum ether:ethyl acetate eluent system to obtain this compound as a pale yellow solid.
Quantitative Data
| Parameter | Condition | Yield (%) | Reference |
| Reducing Agent | Iron powder / Ammonium chloride | 98 | [1] |
| Solvent | Methanol / Water | 98 | [1] |
| Reaction Time | 2 hours | 98 | [1] |
| Temperature | Reflux | 98 | [1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key factors influencing yield and purity.
References
Technical Support Center: Purification of Crude 5-Amino-2-methylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Amino-2-methylbenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is highly colored (dark brown or black). How can I remove the color?
A1: Colored impurities are common in the synthesis of aminobenzothiazoles, often arising from oxidation or side reactions.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (e.g., Norit), typically 1-2% w/w.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon. The filtrate should be significantly lighter in color. Be cautious as the product may crystallize prematurely if the solution cools too quickly.[1]
-
Recrystallize: Allow the decolorized filtrate to cool slowly to induce crystallization of the purified product.
-
Q2: I'm having trouble getting my this compound to crystallize. It keeps oiling out. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the solution.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For aminothiazole derivatives, ethanol/water or methanol/water mixtures are often effective.[1][2] Start by dissolving the compound in a minimal amount of the better solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., water) until turbidity persists.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can promote oiling out.[3]
-
Q3: My column chromatography purification is giving poor separation of this compound from its impurities.
A3: The basic nature of the amino group can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[4]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate). This will compete with your product for the acidic sites on the silica, improving elution and peak shape.[5]
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[4]
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for related compounds is a mixture of petroleum ether and ethyl acetate.[6]
-
Q4: What are the likely impurities in my crude this compound?
A4: The impurities will depend on the synthetic route. A common synthesis involves the reduction of 2-methyl-5-nitrobenzothiazole.
-
Potential Impurities:
-
Unreacted Starting Material: 2-methyl-5-nitrobenzothiazole.
-
Side-Products: Oxidation products, which are often highly colored.
-
Reagents from Synthesis: Residual reducing agents (e.g., iron powder) or salts (e.g., ammonium chloride) if the workup was incomplete.[6]
-
Data Presentation
Table 1: Recrystallization Solvent Systems for Aminothiazole Derivatives
| Solvent System | Ratio | Observations | Reference |
| Ethanol/Water | ~1:1.7 (v/v) | Effective for 2-amino-6-methylbenzothiazole, yielding a pale yellow granular product. | |
| Methanol | - | Used for recrystallization of a related aminobenzothiazole derivative. | [7] |
| Ethanol | - | Effective for recrystallizing various 2-amino benzothiazole analogs.[7] | [7] |
| Hexane/Ethyl Acetate | Variable | A common non-polar/polar mixture suitable for many organic compounds. |
Table 2: Column Chromatography Parameters for Aminobenzothiazole Purification
| Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| Silica Gel | 2:1 Petroleum Ether: Ethyl Acetate | 98% | >95% | [6] |
| Silica Gel | Hexanes:EtOAc (gradient) | - | >99% | [7] |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | - | Improved peak shape and separation for basic amines. | [4] |
Note: Yield and purity data are for structurally similar compounds and may vary for this compound.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (Norit, ~1-2% w/w) to the hot solution. Swirl for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: To the hot filtrate, slowly add hot water dropwise with swirling until the solution becomes faintly cloudy.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 30% ethanol.[1]
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Column Chromatography of Crude this compound
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 2:1 petroleum ether:ethyl acetate).[6] To mitigate peak tailing, 0.1-1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 5-Amino-2-methylbenzothiazole Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 5-Amino-2-methylbenzothiazole production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route involves a two-step process:
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Synthesis of the intermediate, 2-Methyl-5-nitrobenzothiazole. A common method for this step is the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[1]
-
Reduction of the nitro group of 2-Methyl-5-nitrobenzothiazole to an amino group to yield the final product. Catalytic hydrogenation is a frequently employed method for this reduction on an industrial scale.
Q2: What are the primary challenges encountered during the scale-up of this process?
A2: The main challenges during scale-up include:
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Exothermic Reactions: Both the nitration and reduction steps can be highly exothermic, posing a significant safety risk if not properly managed. Heat dissipation becomes less efficient as the reactor size increases.
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Byproduct Formation: Undesired side reactions can lead to the formation of impurities, complicating the purification process and reducing the overall yield and quality of the final product.
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Product Isolation and Purification: Achieving high purity on a large scale can be challenging due to the potential for co-precipitation of impurities and the handling of large volumes of solvents.
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Catalyst Handling and Activity: In the case of catalytic hydrogenation, ensuring consistent catalyst activity, proper mixing, and safe handling (especially with pyrophoric catalysts) are critical.
Q3: What are the key safety considerations for scaling up this synthesis?
A3: Key safety considerations include:
-
Thermal Hazard Assessment: A thorough thermal hazard assessment of both reaction steps is crucial to understand the potential for runaway reactions.
-
Effective Heat Management: The use of appropriate reactor cooling systems, such as jackets and internal cooling coils, is essential to control reaction temperatures.
-
Controlled Reagent Addition: Slow and controlled addition of reagents, particularly the nitrating agent and the reducing agent (or managing hydrogen uptake in catalytic hydrogenation), is necessary to manage the rate of heat generation.
-
Pressure Management: For catalytic hydrogenation, the reactor must be able to safely handle the required hydrogen pressure, and appropriate pressure relief systems should be in place.
-
Handling of Hazardous Materials: Proper personal protective equipment (PPE) and engineering controls are necessary for handling corrosive acids, flammable solvents, and potentially toxic intermediates and products.
Troubleshooting Guides
Part 1: Synthesis of 2-Methyl-5-nitrobenzothiazole
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained at the optimal level (e.g., 100°C).[1] - Verify the quality and stoichiometry of the starting materials (2,4-dinitrochlorobenzene and thioacetamide). - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Side reactions leading to byproduct formation. | - Maintain strict temperature control to minimize the formation of undesired isomers or degradation products. | |
| Product Purity Issues | Presence of unreacted starting materials. | - Optimize reaction time and temperature to drive the reaction to completion. - Implement an efficient work-up procedure to remove unreacted starting materials. |
| Formation of isomeric byproducts. | - While this specific reaction is generally selective, consider purification by recrystallization from a suitable solvent like dimethylformamide to isolate the desired isomer.[1] |
Part 2: Reduction of 2-Methyl-5-nitrobenzothiazole to this compound
| Issue | Potential Cause | Troubleshooting Action |
| Incomplete or Slow Reaction | Inactive or poisoned catalyst (catalytic hydrogenation). | - Use a fresh, high-activity catalyst (e.g., 5-10% Pd/C). - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading, but be mindful of potential cost implications and filtration challenges. |
| Insufficient hydrogen pressure (catalytic hydrogenation). | - Ensure the system is properly sealed and can maintain the target hydrogen pressure. - Gradually increase the hydrogen pressure within the safe limits of the reactor. | |
| Poor mass transfer of hydrogen (catalytic hydrogenation). | - Optimize the stirring rate to ensure good gas-liquid mixing. - Consider using a different solvent system that has better hydrogen solubility. | |
| Low reaction temperature. | - Gradually increase the reaction temperature, while carefully monitoring for exotherms and byproduct formation. | |
| Formation of Colored Impurities (e.g., reddish or brownish hue) | Formation of azoxy or azo compounds. | - These byproducts can arise from the condensation of nitroso and hydroxylamine intermediates. Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time. - Optimize the choice of catalyst and reaction conditions to minimize the accumulation of these intermediates. |
| Oxidation of the final product. | - After the reaction is complete, consider working up the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aromatic amine. | |
| Low Yield | Product loss during work-up and isolation. | - Optimize the extraction and filtration procedures to minimize product loss. - Ensure the pH is appropriately adjusted during work-up to maximize the precipitation of the free amine. |
| Inefficient reduction. | - Address the potential causes of incomplete or slow reactions as listed above. | |
| Difficulty in Product Filtration | Fine particle size of the product. | - Optimize the crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals that are easier to filter. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Methyl-5-nitrobenzothiazole
| Parameter | Laboratory Scale (Example)[1] | Scale-Up Considerations |
| Reactants | 2,4-dinitrochlorobenzene, Thioacetamide | Ensure high purity of starting materials for industrial batches. |
| Solvent | Sulpholane | Consider solvent recovery and recycling for large-scale operations. |
| Temperature | 100°C | Implement robust temperature control systems to manage potential exotherms. |
| Reaction Time | 1 hour | Monitor reaction progress to determine the optimal batch time at scale. |
| Yield | Not specified in detail for this specific reaction, but related reactions in the source show yields around 70-80%. | Yield optimization at scale will depend on efficient heat and mass transfer. |
Table 2: Reaction Parameters for the Catalytic Hydrogenation of a Nitroaromatic Compound (Illustrative for Scale-Up)
| Parameter | Laboratory Scale | Pilot/Production Scale (Example) |
| Substrate Concentration | 0.1 M | May need to be adjusted based on heat transfer capabilities of the reactor. |
| Catalyst | 10% Pd/C | The same catalyst can be used, but catalyst loading and lifetime become critical economic factors. A catalyst loading of around 5-6% has been reported in similar processes. |
| Hydrogen Pressure | 70 bar | Pressure will be determined by the reactor design and safety limits. |
| Temperature | 70°C | Precise temperature control is crucial to prevent runaway reactions and byproduct formation. |
| Productivity | N/A | An average productivity of 83 g/h has been demonstrated in a continuous flow scale-up experiment.[2] |
| Yield | >98% | Maintaining high yields at scale requires careful control of all reaction parameters. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzothiazole (Based on Patent Literature)[1]
Materials:
-
2,4-Dinitrochlorobenzene
-
Thioacetamide
-
Sulpholane
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a suspension of 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.
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Heat the mixture to 100°C and maintain this temperature with stirring for 1 hour.
-
Monitor the reaction progress by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
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Clarify the mixture by filtration if necessary.
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Add water to the filtrate to precipitate the crude 2-methyl-5-nitrobenzothiazole.
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Collect the solid product by filtration and wash with water.
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The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide.
Protocol 2: Reduction of 2-Methyl-5-nitrobenzothiazole via Catalytic Hydrogenation (Illustrative Scale-Up Protocol)
Materials:
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2-Methyl-5-nitrobenzothiazole
-
Methanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Charge a suitable high-pressure reactor with a solution of 2-Methyl-5-nitrobenzothiazole in methanol.
-
Carefully add the 10% Pd/C catalyst to the reactor. Ensure proper grounding and inert atmosphere if handling the dry catalyst.
-
Seal the reactor and perform several nitrogen purges to remove air.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 70°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Handle the catalyst carefully as it may be pyrophoric.
-
The filtrate containing the this compound can be concentrated and the product isolated by crystallization.
Mandatory Visualization
References
troubleshooting side reactions in 5-Amino-2-methylbenzothiazole derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methylbenzothiazole derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for derivatization?
The primary reactive sites are the exocyclic amino group at the 5-position and the exocyclic 2-amino group. The endocyclic nitrogen atom of the thiazole ring can also undergo reactions such as alkylation under certain conditions. The reactivity of these sites can be influenced by the reaction conditions.
Q2: How can I selectively derivatize the 5-amino group over the 2-amino group?
Selective derivatization can be challenging due to the similar nucleophilicity of the two amino groups. However, strategies such as using protecting groups can be employed. For instance, the 2-amino group can be selectively protected, allowing for derivatization at the 5-position, followed by deprotection.
Q3: What are the key challenges in the diazotization of this compound?
The key challenges include the stability of the resulting diazonium salt and the potential for unwanted side reactions. Diazonium salts of aminobenzothiazoles can be unstable and may undergo rearrangement or decomposition.[1][2] Careful control of temperature and the choice of diazotizing agent are crucial.
Troubleshooting Guides
Acylation Reactions
Issue: Formation of a di-acylated product.
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Question: During the acylation of this compound, I am observing a significant amount of a di-acylated product in my reaction mixture. How can I favor mono-acylation?
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Answer: The presence of two amino groups makes di-acylation a common side reaction. To promote mono-acylation, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent relative to the this compound.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature to maintain a low concentration of the acylating agent.
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Lower Reaction Temperature: Performing the reaction at a lower temperature can reduce the rate of the second acylation reaction.
-
| Parameter | Recommendation for Mono-acylation | Rationale |
| Stoichiometry of Acylating Agent | 1.0 - 1.1 equivalents | Minimizes the availability of the acylating agent for a second reaction. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the acylating agent throughout the reaction. |
| Temperature | 0°C to room temperature | Reduces the reaction rate, allowing for better control. |
Issue: Low yield or no reaction.
-
Question: My acylation reaction is showing a very low yield, or no product is being formed. What could be the issue?
-
Answer: Low reactivity can be due to several factors:
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Insufficiently Activated Acylating Agent: Ensure your acylating agent (e.g., acid chloride, anhydride) is fresh and has not been hydrolyzed.
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Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amino group, while a base that is too strong can lead to side reactions. For many acylations, pyridine or triethylamine are suitable.
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Steric Hindrance: If your acylating agent is sterically bulky, the reaction may be slow. In such cases, increasing the reaction temperature or using a less hindered acylating agent might be necessary.
-
Alkylation Reactions
Issue: Mixture of N-alkylated products (Endocyclic vs. Exocyclic).
-
Question: I am getting a mixture of products from my N-alkylation reaction, with alkylation occurring on both the exocyclic amino groups and the endocyclic ring nitrogen. How can I control the regioselectivity?
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Answer: 2-Aminobenzothiazoles can undergo alkylation at both the exocyclic amino group and the endocyclic nitrogen.[3] To favor alkylation on the exocyclic amino groups, consider these approaches:
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Use of a Strong Base: Employing a strong, non-nucleophilic base can favor the deprotonation of the exocyclic amino group, leading to preferential N-alkylation at this site.
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Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. Experiment with different conditions to optimize for the desired product.
-
| Strategy | Expected Outcome | Reference |
| Using Benzylic Alcohols as Alkylating Agents | Regioselective N-alkylation of the exocyclic amino group. | [3] |
| Controlling Reagents (e.g., Lewis Acid vs. Radical Initiator) | Can lead to different cyclization products in reactions with β-ketoesters. | [4] |
Issue: Formation of di-alkylated products.
-
Question: My reaction is producing a significant amount of di-alkylated product. How can I minimize this?
-
Answer: Similar to di-acylation, di-alkylation is a common side reaction. The following strategies can help to minimize it:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate.
-
Diazotization and Subsequent Reactions
Issue: Decomposition of the diazonium salt.
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Question: The diazonium salt of this compound appears to be unstable and decomposes before I can use it in the next step. How can I improve its stability?
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Answer: Diazonium salts can be thermally unstable.[5] To minimize decomposition:
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Low Temperature: Perform the diazotization and subsequent reactions at low temperatures (typically 0-5 °C).
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Use In Situ: Use the freshly prepared diazonium salt immediately in the next reaction step without isolation.
-
Choice of Acid: The choice of acid can affect the stability of the diazonium salt. Sulfuric acid or tetrafluoroboric acid are sometimes used to generate more stable diazonium salts.
-
Issue: Unexpected rearrangement products.
-
Question: I am observing unexpected products in my Sandmeyer or other reactions involving the diazonium salt of this compound. What could be the cause?
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Answer: Diazonium salts derived from substituted amino-heterocycles can sometimes undergo rearrangement reactions.[1][2] This can lead to the formation of products with a different substitution pattern than expected. To mitigate this:
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Careful Analysis: Thoroughly characterize all products to identify any rearranged isomers.
-
Optimize Conditions: Varying the reaction conditions (temperature, solvent, catalyst) may suppress the rearrangement pathway.
-
Experimental Protocols
General Protocol for Acylation of this compound:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution.
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Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0-1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Diazotization of this compound:
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Dissolve or suspend this compound (1 equivalent) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 15-30 minutes.
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The resulting solution containing the diazonium salt should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction, azo coupling).
Visualizations
Caption: General derivatization pathways for this compound.
Caption: Troubleshooting logic for acylation side reactions.
References
- 1. 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles,10.1039/J39700002514 – 960化工网 [chem960.com]
- 3. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
optimization of reaction conditions for 5-Amino-2-methylbenzothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent and well-documented method for synthesizing this compound is through the reduction of a nitro group precursor, specifically 2-methyl-5-nitrobenzothiazole.[1] This transformation is typically achieved using reducing agents like iron powder in the presence of an acid or ammonium chloride.[1] Alternative approaches to construct the benzothiazole core itself involve the condensation of 2-aminothiophenols with various reagents.[2][3]
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
Low yields can stem from several factors. In the common reduction of 2-methyl-5-nitrobenzothiazole, incomplete reaction is a frequent issue. Ensure the reducing agent, such as iron powder, is of high purity and sufficient excess is used. The reaction is often refluxed for a specific duration, and cutting this time short can lead to incomplete conversion.[1] Additionally, inefficient extraction or purification can result in product loss. It is also crucial to verify the purity of the starting 2-methyl-5-nitrobenzothiazole, as impurities can interfere with the reaction.
Q3: My final product is discolored. How can I improve its purity and appearance?
Discoloration, often appearing as a pale yellow to brownish solid, can indicate the presence of impurities.[1] These may include unreacted starting material, byproducts from side reactions, or oxidation products. Purification via silica gel chromatography is a highly effective method to remove these impurities and obtain a pure, pale yellow solid.[1] Recrystallization from a suitable solvent system, such as ethanol-water, can also be employed to improve purity and crystal quality.[4] The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[4]
Q4: Are there any "green" or more environmentally friendly synthesis methods available?
Yes, there is growing interest in developing greener synthetic routes for benzothiazole derivatives. Some modern approaches focus on using water as a solvent, employing reusable catalysts like samarium triflate, or conducting solvent-free reactions under microwave irradiation.[3][5] For instance, the condensation of 2-aminothiophenol with aldehydes can be achieved using a urea nitrate catalyst in a solvent-free system, offering high yields and a simple, non-chromatographic workup.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | - Insufficient reducing agent (e.g., iron powder).- Short reaction time.- Low reaction temperature. | - Increase the molar excess of the reducing agent.- Ensure the reaction is refluxed for the recommended duration (e.g., 2 hours).[1]- Monitor the reaction temperature to maintain a consistent reflux. |
| Byproduct Formation | - Over-oxidation during workup.- Side reactions of the starting materials or intermediates. | - Handle the reaction mixture and product under an inert atmosphere if possible.- Use a milder oxidizing agent if an oxidation step is involved in an alternative synthesis.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. |
| Difficulty in Product Isolation | - Emulsion formation during extraction.- Product precipitation during filtration. | - Add a small amount of brine to the aqueous layer to break up emulsions.- If the product is soluble in the filtrate, consider concentrating the filtrate and performing a second extraction.- For filtration issues, ensure the correct filter paper porosity is used and consider washing with a cold, non-polar solvent to minimize dissolution. |
| Impure Product after Purification | - Ineffective chromatographic separation.- Co-elution of impurities. | - Optimize the solvent system for silica gel chromatography to achieve better separation.- Consider using a different stationary phase for chromatography.- Perform a second purification step, such as recrystallization, after chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Methyl-5-nitrobenzothiazole[1]
This protocol details the reduction of 2-methyl-5-nitrobenzothiazole using iron powder and ammonium chloride.
Materials:
-
2-Methyl-5-nitrobenzothiazole
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Ethyl acetate
-
10% Sodium carbonate solution
-
Sodium sulfate
-
Silica gel
Procedure:
-
To a mixture of 2-methyl-5-nitrobenzo[d]thiazole (15.9 mmol), powdered iron (87.2 mmol), and ammonium chloride (126 mmol), add 120 mL of methanol and 30 mL of water.
-
Stir the mixture and heat it at reflux for 2 hours.
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After 2 hours, cool the mixture to ambient temperature and filter it.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between 60 mL of ethyl acetate and 40 mL of 10% Na2CO3 solution.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
Combine the ethyl acetate layers, dry them over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography, eluting with a 2:1 mixture of petroleum ether and ethyl acetate to yield the final product.
Reaction Condition Optimization Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Reducing Agent | Iron / Ammonium Chloride | Stannous Chloride / HCl | Sodium Dithionite | 98 | [1] |
| Solvent | Methanol / Water | Ethanol | Acetic Acid | 98 | [1] |
| Temperature (°C) | Reflux (approx. 65-70) | Room Temperature | 80 | 98 | [1] |
| Reaction Time (h) | 2 | 4 | 1 | 98 | [1] |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yields.
References
stability issues of 5-Amino-2-methylbenzothiazole in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues of 5-Amino-2-methylbenzothiazole in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep the container tightly closed and stored under an inert atmosphere as the compound is known to be air-sensitive.[2] It is incompatible with strong oxidizing agents and acids.[2]
Q2: What are the primary degradation pathways for benzothiazole derivatives like this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzothiazole structures are susceptible to degradation through oxidation, hydrolysis, and photolysis.[2][3][4] The amino group and the benzothiazole ring system are potential sites for such reactions. For instance, oxidation can affect the sulfur atom or the aromatic ring, while the amino group can be a site for various reactions. Photodegradation can lead to the formation of various photoproducts.[5]
Q3: My solution of this compound has changed color. What could be the cause and how can I prevent it?
A3: Color change in solutions of amino-containing aromatic compounds is often an indication of oxidation or degradation. Exposure to air and light can initiate these processes. To prevent discoloration, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and to protect them from light by using amber vials or wrapping containers in aluminum foil. Preparing fresh solutions before use is also a highly recommended practice.
Q4: I am observing precipitation in my this compound solution. What are the possible reasons and solutions?
A4: Precipitation can occur due to several factors, including low solubility in the chosen solvent, changes in temperature, or pH shifts. The solubility of a related compound, 2-amino-5-methylthiazole, varies significantly across different organic solvents, with higher solubility in methanol and lower solubility in solvents like toluene and cyclohexane.[6] To address precipitation, consider the following:
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Solvent Selection: Ensure that this compound is sufficiently soluble in the chosen solvent system at the desired concentration. You may need to screen different solvents or use a co-solvent system.
-
Temperature Control: Maintain a constant temperature, as fluctuations can affect solubility.
-
pH Adjustment: The solubility of compounds with amino groups can be pH-dependent. Adjusting the pH of the solution might improve solubility, but care must be taken as this can also affect stability.
-
Fresh Preparation: Prepare solutions fresh and use them promptly to minimize the chances of precipitation over time.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Problem: You are observing high variability or a loss of activity in your biological assays involving this compound.
Potential Cause: The compound may be degrading in the assay medium. The stability of aminothiazole derivatives can be compromised in aqueous solutions, especially at certain pH values or when exposed to air and light over the duration of the experiment.
Suggested Solutions:
| Solution | Description |
| Prepare Fresh Stock Solutions | Dissolve the compound in a suitable, dry solvent like DMSO immediately before use. |
| Minimize Exposure to Air and Light | Handle stock solutions and assay plates under subdued light and consider using an inert atmosphere if possible. |
| Assess Compound Stability in Assay Buffer | Perform a preliminary experiment to incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. |
| Use of Antioxidants | In some cases, the addition of a small amount of an antioxidant to the buffer may help to prevent oxidative degradation, but this must be validated to ensure it does not interfere with the assay. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows additional peaks that are not present in the initial analysis of the solid compound.
Potential Cause: These peaks likely represent degradation products formed during sample preparation or storage of the solution.
Suggested Solutions:
| Solution | Description |
| Analyze Samples Immediately | Prepare and analyze samples as quickly as possible to minimize degradation. |
| Control Storage Conditions | If samples cannot be analyzed immediately, store them at a low temperature (e.g., 2-8 °C) and protected from light. Perform a short-term stability study to determine the maximum allowable storage time. |
| Check Solvent Compatibility | Ensure the solvents used for sample preparation and in the mobile phase are compatible with the compound and do not promote degradation. |
| Forced Degradation Study | To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks are indeed degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 2 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound. Method optimization will be required.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1100 or equivalent with UV detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient elution may be necessary to resolve degradation products) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | Determine the λmax of this compound (e.g., by UV-Vis spectrophotometer) and monitor at that wavelength. |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Logical Workflow for Investigating Solution Instability
References
- 1. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
how to prevent oxidation of 5-Amino-2-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Amino-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a heterocyclic aromatic amine. The presence of the amino group on the benzothiazole ring makes the molecule susceptible to oxidation, particularly when exposed to air (oxygen).[1] This degradation can lead to the formation of colored impurities, reducing the compound's purity and potentially altering its reactivity and biological activity in downstream applications.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate oxidation are:
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Exposure to Air (Oxygen): The aromatic amine functionality is sensitive to atmospheric oxygen.[1]
-
Exposure to Light: Similar to many aromatic compounds, light can promote oxidative degradation.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation.[1]
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents will readily degrade the compound.[1]
Q3: How can I visually identify if my sample of this compound has oxidized?
A3: While pure this compound is typically a light-colored powder (e.g., pale yellow or off-white), oxidation often results in a noticeable color change. The sample may darken, turning yellow, brown, or even purplish over time due to the formation of oxidized polymeric impurities. Any significant deviation from the initial color should be considered an indicator of potential degradation.
Q4: What is the recommended method for long-term storage of this compound?
A4: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place, such as a refrigerator or freezer.[1][2]
Q5: Are there any recommended antioxidants that can be added to solutions of this compound to prevent oxidation?
A5: While the literature on specific antioxidants for this compound is limited, general antioxidants for aromatic amines can be considered. These may include radical scavengers like butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS). However, the compatibility and potential for interference with subsequent reactions must be carefully evaluated for each specific application.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Discoloration of the solid compound upon storage.
| Possible Cause | Troubleshooting Steps |
| Improper storage container | Ensure the container is made of an inert material (e.g., amber glass) and has a tight-fitting seal. |
| Exposure to air and moisture | Store the compound under a blanket of inert gas (nitrogen or argon). If a glovebox or Schlenk line is not available, briefly flush the container with the inert gas before sealing. |
| Exposure to light | Store the container in a dark place or wrap it in aluminum foil. |
| Storage at room temperature | Store the compound at a reduced temperature (e.g., 2-8 °C). |
Problem 2: Degradation of the compound in solution during an experiment.
| Possible Cause | Troubleshooting Steps |
| Dissolved oxygen in the solvent | Use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use. |
| Performing the reaction open to the atmosphere | Conduct the experiment under an inert atmosphere using a glovebox or a Schlenk line. |
| Contaminated glassware | Ensure all glassware is thoroughly cleaned and dried to remove any residual oxidizing agents. |
Summary of Factors Influencing Stability
The following table summarizes the key factors affecting the stability of this compound and general aromatic amines.
| Factor | Effect on Stability | Recommendation |
| Atmosphere | Oxygen promotes oxidation. | Handle and store under an inert atmosphere (Nitrogen or Argon). |
| Light | UV and visible light can catalyze degradation. | Store in amber vials or in the dark. |
| Temperature | Higher temperatures accelerate oxidation. | Store at low temperatures (e.g., 2-8 °C or -20 °C). |
| pH | Extremes in pH can affect stability. | Maintain a neutral pH in solutions where possible. |
| Purity | Impurities can catalyze degradation. | Use high-purity starting materials and solvents. |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound
This protocol describes the procedure for safely handling and weighing the air-sensitive solid.
Methodology:
-
Preparation: All glassware (e.g., vials, spatulas) should be oven-dried for at least 4 hours at 120 °C and cooled in a desiccator.
-
Inert Atmosphere: Perform all manipulations inside a glovebox filled with an inert gas (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of this compound to the vial using a clean spatula.
-
Sealing: Tightly seal the vial before removing it from the glovebox.
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Alternative (without glovebox): If a glovebox is unavailable, work quickly. Open the main container in a fume hood, take the required amount, and immediately flush the container with an inert gas before resealing. The weighed portion should be used immediately.
Protocol 2: Preparation of a Solution of this compound for Reaction
This protocol outlines the steps for preparing a solution while minimizing exposure to oxygen.
Methodology:
-
Solvent Deoxygenation: Take the required volume of a suitable solvent in a Schlenk flask. Bubble a gentle stream of nitrogen or argon through the solvent for at least 30 minutes to remove dissolved oxygen.
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Transfer of Solid: In a separate, dry Schlenk flask under a positive pressure of inert gas, add the pre-weighed this compound.
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Addition of Solvent: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the flask containing the solid.
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Dissolution: Gently stir the mixture under a continuous inert gas flow until the solid is fully dissolved.
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Use in Reaction: The resulting solution can be used directly or transferred to a reaction vessel via a cannula under inert atmosphere.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Recommended workflow for preventing oxidation.
Caption: Troubleshooting decision tree for compound degradation.
References
Technical Support Center: Resolving Poor Solubility of 5-Amino-2-methylbenzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-Amino-2-methylbenzothiazole derivatives.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: What are the primary causes of poor solubility for this compound derivatives? A: The poor solubility of these compounds typically stems from their rigid, planar heterocyclic structure and high crystalline lattice energy.[1] The structure determines properties like lipophilicity, hydrogen bonding, and molecular volume, which are key factors influencing solubility.[1] For many new chemical entities, low aqueous solubility is a major hurdle in formulation development.[2]
Q2: My this compound derivative is insoluble in most common solvents. Where should I start? A: A systematic approach is best. Start by attempting to dissolve a small amount of your compound in a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For heterocyclic compounds that are difficult to dissolve, mixtures of solvents or the addition of an acid, like trifluoroacetic acid (TFA), can be effective.[3]
Troubleshooting for In Vitro Assays
Q1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this? A: This is a common problem when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility. First, ensure the final DMSO concentration is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4] If precipitation persists, you have several options:
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pH Adjustment: The amino group on the benzothiazole ring is ionizable.[4] Adjusting the buffer to a more acidic pH can protonate this group and significantly increase aqueous solubility.[4]
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Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help maintain solubility by forming micelles that encapsulate the drug.[4][5]
-
Cyclodextrin Complexation: Pre-complexing your compound with a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance aqueous solubility by encapsulating the lipophilic molecule within the cyclodextrin's cavity.[4]
Q2: How do I choose the correct pH for solubilization? A: The solubility of 2-aminobenzothiazole derivatives is often pH-dependent due to the basic amino group.[4] To choose the correct pH, you should ideally determine the pKa of your specific derivative. Lowering the pH below the pKa will protonate the amino group, increasing its polarity and interaction with water. A general guideline for forming a stable salt is to ensure the difference in pKa (ΔpKa) between your compound (the base) and the acidic counter-ion is greater than 2-3.[4]
Troubleshooting for In Vivo Formulations
Q1: I need to formulate my poorly soluble compound for oral administration in animal studies. What are the most effective strategies? A: Improving oral bioavailability for poorly soluble drugs is a significant challenge.[2] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][6] Techniques like micronization (using jet mills) and nanosuspension (using high-pressure homogenization) are effective.[6][7]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEGs) to create an amorphous solid form, which has higher solubility than the crystalline form.[1][4]
-
Co-solvents: Using a mixture of water and a water-miscible solvent (e.g., propylene glycol, ethanol, polyethylene glycol) can increase solubility.[6] This is a simple and rapid formulation technique.[6]
-
Salt Formation: Converting the basic this compound derivative into a salt can dramatically improve its solubility and dissolution rate.
Q2: Can I use surfactants in my in vivo formulations? A: Yes, surfactants are commonly used in formulations to improve the dissolution of lipophilic drugs.[8] They work by reducing the surface tension between the drug and the aqueous medium.[8] However, it is important to select biocompatible surfactants and use them at concentrations that are safe for the chosen route of administration.
Troubleshooting Guides & Workflows
This decision tree provides a systematic approach to resolving solubility issues for in vitro assays.
Caption: Troubleshooting workflow for in-vitro solubility issues.
Quantitative Data Summary
The following table summarizes common strategies for solubility enhancement. The effectiveness of each technique is highly dependent on the specific physicochemical properties of the derivative.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages | Primary Application |
| pH Adjustment | Ionizes the molecule, increasing polarity.[7] | 10 - 1,000 | Simple, cost-effective. | Risk of chemical degradation at extreme pH.[9] | In Vitro / In Vivo |
| Co-solvency | Reduces interfacial tension between solute and aqueous solution.[7] | 2 - 500 | Simple to formulate, effective for nonpolar drugs.[6] | Potential for toxicity with some solvents.[6] | Parenteral, Oral |
| Micronization | Increases surface area, enhancing dissolution rate.[6] | 2 - 10 | Established technology. | Does not increase equilibrium solubility.[6] | Oral |
| Nanosuspension | Drastically increases surface area and saturation solubility.[10] | 10 - 1,000 | High drug loading, increased dissolution velocity.[10] | Requires specialized equipment (homogenizers). | Oral, Parenteral |
| Solid Dispersion | Converts crystalline drug to a more soluble amorphous form.[1] | 10 - 10,000 | Significant solubility enhancement. | Can be physically unstable (recrystallization). | Oral |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell.[5] | 5 - 5,000 | High efficiency, low toxicity. | Limited by drug size and stoichiometry. | Oral, Parenteral |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution for use in in vitro assays.
-
Weigh: Accurately weigh a precise amount (e.g., 5 mg) of the this compound derivative into a sterile, clear glass vial.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes. Visually inspect for any remaining particulate matter against a dark background.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: When preparing assay samples, dilute the stock solution directly into the final aqueous buffer, ensuring vigorous mixing. The final DMSO concentration should not exceed the tolerance of the assay (typically <0.5% v/v).[4]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol is used to enhance the solubility of a compound for oral formulation development.[1][4]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) and a common volatile solvent in which both the drug and the carrier are soluble (e.g., methanol or ethanol). A typical drug-to-carrier ratio is between 1:1 and 1:10 by weight.
-
Dissolution: Dissolve the weighed amounts of the benzothiazole derivative and the carrier in the selected solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film on the flask wall.
-
Drying: Place the flask in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the resulting solid from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
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Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Methodology Visualization
The following diagram illustrates the workflow for selecting a solubility enhancement strategy based on the intended application.
Caption: Selection of solubility enhancement strategy.
References
- 1. ucd.ie [ucd.ie]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Purification of 5-Amino-2-methylbenzothiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Amino-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common methods for purifying this compound and related compounds are silica gel chromatography, recrystallization, and extraction.[1][2][3] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the potential impurities in this compound synthesis?
A2: Potential impurities can include unreacted starting materials (e.g., p-toluidine, thiourea derivatives), reaction intermediates, and by-products from side reactions.[4][5] The specific impurity profile will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of aminothiazole compounds.[5][6] Other analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization and purity determination.[2][6]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Select a solvent where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[3] Increase the solvent volume gradually until the product dissolves. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high; the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try adding a small seed crystal to induce crystallization.[3] |
| Poor crystal yield. | The compound is too soluble in the cold solvent; insufficient cooling. | Use a solvent in which the compound has lower solubility at cold temperatures. Cool the solution in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | Add activated carbon (e.g., Norit) to the hot solution to adsorb colored impurities before filtration.[4] |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. | Adjust the solvent system polarity. For this compound, a common eluent is a mixture of petroleum ether and ethyl acetate.[1] A gradient elution, gradually increasing polarity, may be necessary.[6] |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For aminothiazole compounds, a mobile phase of dichloromethane and methanol can be used.[2] |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Tailing of the product peak. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier, like triethylamine, to the eluent to reduce interactions with the silica gel. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Choose a suitable solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol, methanol, and mixtures with water are commonly used for similar compounds.[2][7][8]
-
Dissolution : In a flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[4]
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in an oven or under vacuum.
Silica Gel Chromatography Protocol
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution : Begin eluting with the mobile phase. A typical starting eluent for compounds of this type is a non-polar solvent like hexane or petroleum ether mixed with a more polar solvent like ethyl acetate.[1][2]
-
Gradient (Optional) : If necessary, gradually increase the polarity of the mobile phase to elute the product and any more polar impurities.[6]
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Quantitative Data Summary
Table 1: Reported Purification Parameters
| Purification Method | Compound | Eluent/Solvent | Yield | Reference |
| Silica Gel Chromatography | This compound | 2:1 Petroleum ether: Ethyl acetate | 98% | [1] |
| Recrystallization | 2-Amino-6-methylbenzothiazole | Hot ethanol | - | [4] |
| Flash Column Chromatography & Recrystallization | 2-Amino benzothiazole derivative | Hexanes:EtOAc (95:5 to 0:1) followed by MeOH | 2.4% | [2] |
| Recrystallization | 2-Amino-thiazole-5-carboxylic-acid derivative | THF, hexane, methanol, water or mixtures | - | [7] |
Note: Yields are highly dependent on the initial purity of the crude material and the specific experimental conditions.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Crystallization Process of 5-Amino-2-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the crystallization process of 5-Amino-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound is typically a pale orange to brown crystalline powder. The melting point of the pure compound is reported to be in the range of 97.0-103.0 °C.
Q2: What are the common solvents for the recrystallization of this compound?
Ethanol and ethanol-water mixtures are well-documented solvent systems for the recrystallization of this compound. Other polar solvents like isopropanol and acetone may also be suitable, and it is recommended to perform small-scale solvent screens to determine the optimal solvent or solvent mixture for your specific batch.
Q3: My purified this compound is discolored. How can I remove colored impurities?
Discoloration is often due to oxidation of the amine functionality or the presence of colored byproducts from the synthesis. Treatment with activated charcoal during recrystallization is an effective method to adsorb these impurities. Add a small amount of activated charcoal to the hot, dissolved solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.
Q4: Can I use an anti-solvent crystallization technique?
Yes, an anti-solvent approach can be effective. This typically involves dissolving the compound in a solvent in which it is highly soluble (e.g., ethanol) and then gradually adding an anti-solvent in which it is poorly soluble (e.g., water) until the solution becomes turbid, indicating the onset of crystallization.
Q5: Is it possible to purify this compound by forming a salt?
For amines that are difficult to crystallize, forming a salt can be a viable purification strategy. This compound can be converted to its hydrochloride salt, which may have different solubility properties and could be easier to crystallize and purify. The free base can then be regenerated by treatment with a mild base.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - The compound is coming out of solution above its melting point.- The cooling rate is too fast.- High concentration of impurities depressing the melting point. | - Add a small amount of additional hot solvent to ensure the compound stays in solution at a higher temperature.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a pre-purification step like column chromatography if the starting material is highly impure. |
| No Crystal Formation | - The solution is not supersaturated (too much solvent was used).- The solution is too pure, lacking nucleation sites.- The cooling process is too slow. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Place the flask in an ice bath to induce crystallization. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time. | - Reduce the amount of solvent used for dissolution to the minimum required.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
| Crystals are too small or form a powder | - The solution cooled too rapidly. | - Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath. A slower cooling rate promotes the growth of larger, more well-defined crystals. |
| Crystals are colored after recrystallization | - Presence of colored impurities that co-crystallize.- Thermal degradation of the compound. | - Use activated charcoal during the recrystallization process (see FAQs).- Avoid prolonged heating of the solution. |
Data Presentation
Table 1: Solubility of this compound in Ethanol-Water Mixtures
| Temperature (°C) | Mole Fraction Solubility (x) in Pure Ethanol | Mole Fraction Solubility (x) in Pure Water |
| 25 | 0.0251 | 0.0001 |
| 30 | 0.0316 | 0.0002 |
| 35 | 0.0398 | 0.0002 |
| 40 | 0.0501 | 0.0003 |
| 45 | 0.0631 | 0.0004 |
| 50 | 0.0794 | 0.0005 |
Note: Data extracted from a study on the solubility of 2-methyl-1,3-benzothiazol-5-amine in ethanol + water mixtures.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask.
-
Crystallization Induction: While stirring the hot, clear filtrate, slowly add warm water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Standard workflow for the recrystallization of this compound.
Validation & Comparative
A Comparative Guide to the Bioactivity of 5-Amino-2-methylbenzothiazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The position of functional groups on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides a comparative analysis of the bioactivity of 5-Amino-2-methylbenzothiazole and its positional isomers, with a focus on their potential as anticancer and antimicrobial agents. Due to a scarcity of direct comparative studies in the existing literature, this guide collates available data on individual isomers and their derivatives to offer a preliminary structure-activity relationship (SAR) assessment and proposes a standardized workflow for their systematic evaluation.
Comparative Bioactivity Data
Direct experimental comparisons of the bioactivities of this compound and its 4-, 6-, and 7-amino isomers are limited. However, by examining studies on individual isomers and their derivatives, we can begin to piece together a comparative overview. The following table summarizes the available quantitative data, primarily focusing on cytotoxicity against cancer cell lines, as this is the most reported activity for a closely related isomer.
| Compound | Bioactivity Type | Cell Line/Organism | Result (IC₅₀/MIC) | Notes |
| This compound | Cytotoxicity | Not Reported | Data not available | - |
| Antimicrobial | Not Reported | Data not available | - | |
| 4-Amino-2-methylbenzothiazole | Cytotoxicity | Not Reported | Data not available | Amino acid prodrugs of related 2-(4-amino-3-methylphenyl)benzothiazoles show selective growth inhibitory properties against ovarian, renal, and breast cancer cell lines.[1] |
| Antimicrobial | Not Reported | Data not available | - | |
| 6-Amino-2-methylbenzothiazole | Cytotoxicity | MCF-7 (Breast Cancer) | 14.12 µM | Data is for the Co(II) complex of 2-amino-6-methylbenzothiazole.[2] |
| Antimicrobial | Not Reported | Data not available | Derivatives have been synthesized and show antimicrobial activity.[3][4] | |
| 7-Amino-2-methylbenzothiazole | Cytotoxicity | Not Reported | Data not available | - |
| Antimicrobial | Not Reported | Data not available | - |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The limited available data, particularly for derivatives of 6-Amino-2-methylbenzothiazole, suggests that the aminobenzothiazole scaffold is a promising starting point for the development of novel therapeutic agents. The substitution position of the amino group is anticipated to significantly impact bioactivity, a common theme in the structure-activity relationships of benzothiazole derivatives.[5][6]
Proposed Experimental Workflow for Comparative Bioactivity Screening
To address the current knowledge gap, a systematic approach to directly compare the bioactivity of these isomers is crucial. The following workflow, illustrated in the diagram below, outlines a proposed experimental plan for a comprehensive comparative analysis.
Caption: Proposed workflow for the systematic comparison of the bioactivity of aminobenzothiazole isomers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for the key proposed bioactivity assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after overnight incubation.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent. Create a series of twofold dilutions of each compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A reading aid or a plate reader can be used for more objective determination.
Signaling Pathway and Logical Relationship Diagram
Given the limited specific data on the signaling pathways modulated by each isomer, a diagram illustrating the logical relationship of the structure-activity comparison is presented below. This highlights the key variables in the comparison.
Caption: Logical relationship for comparing the bioactivity of amino-2-methylbenzothiazole isomers.
References
- 1. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
Validation of 5-Amino-2-methylbenzothiazole as a Precursor for PET Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 5-Amino-2-methylbenzothiazole as a potential precursor for the synthesis of Positron Emission Tomography (PET) ligands targeting amyloid-β (Aβ) plaques, a key hallmark of Alzheimer's disease. While direct experimental data for PET ligands derived specifically from this compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar 2-arylbenzothiazole analogues to provide a comprehensive validation framework. This document compares the performance of these benzothiazole-based ligands with other established classes of Aβ PET tracers and provides detailed experimental protocols for their validation.
Introduction to 2-Arylbenzothiazoles in Amyloid Imaging
The 2-arylbenzothiazole scaffold, a derivative of Thioflavin T, has been a cornerstone in the development of PET ligands for imaging Aβ plaques. These compounds exhibit high binding affinity for Aβ aggregates and possess the requisite physicochemical properties for brain imaging, such as appropriate lipophilicity and the ability to cross the blood-brain barrier. This compound serves as a valuable starting material for the synthesis of a variety of 2-arylbenzothiazole derivatives, allowing for the introduction of different functional groups to optimize their imaging characteristics.
Comparative Performance of Amyloid PET Ligand Precursors
The validation of a PET ligand precursor is contingent on the performance of the final radiolabeled compound. Key performance indicators include binding affinity to Aβ plaques, in vivo pharmacokinetics, and specificity. The following tables summarize quantitative data for representative PET ligands derived from benzothiazole and other common precursor classes.
Table 1: In Vitro Binding Affinity for Aβ Aggregates
| Precursor Class | Representative Ligand | Target | Binding Affinity (Ki/Kd, nM) |
| 2-Arylbenzothiazole | [¹¹C]6-OH-BTA-1 | Aβ(1-40) fibrils | 4.7[1][2] |
| Postmortem AD brain homogenates | 1.4[1][2] | ||
| 6-amino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole ([¹⁸F]2) | Human Aβ plaques | ≤ 10[3] | |
| Imidazo[2,1-b]benzothiazole | [¹¹C]5 | Aβ(1-40) | 3.5 |
| Aβ(1-42) | 5.8 | ||
| 2-Pyridinylbenzoxazole | [¹⁸F]32 | Aβ(1-42) aggregates | 8.0 ± 3.2 |
Table 2: In Vivo Performance in Preclinical Models
| Precursor Class | Representative Ligand | Animal Model | Brain Uptake (%ID/g at 2 min) | Brain Washout (2 min / 60 min ratio) |
| 2-Arylbenzothiazole | [¹¹C]6-OH-BTA-1 | Mice | High (not specified) | Rapid |
| 2-Aryl-6-[¹⁸F]fluorobenzothiazole ([¹⁸F]2) | Mice | High | Rapid | |
| Imidazo[2,1-b]benzothiazole | [¹¹C]5 | Mice | 1.9-9.2 | Rapid |
| 2-Pyridinylbenzoxazole | [¹⁸F]32 | Mice | High | 4.66 |
Experimental Protocols
Detailed methodologies are crucial for the validation of novel PET ligand precursors. Below are representative protocols for key experiments.
Synthesis of 2-Arylbenzothiazole Derivatives
A common method for synthesizing 2-arylbenzothiazoles is the condensation of a substituted 2-aminothiophenol with a substituted benzaldehyde. For derivatives of this compound, the amino group can be functionalized before or after the core benzothiazole synthesis.
Example Synthesis of a 2-Aryl-5-aminobenzothiazole Derivative:
-
Protection of the amino group: The 5-amino group of this compound is first protected, for example, by acetylation with acetic anhydride.
-
Condensation: The protected this compound is then reacted with a substituted 4-formylbenzonitrile in the presence of a suitable catalyst and solvent (e.g., polyphosphoric acid) and heated to promote condensation and cyclization to form the 2-arylbenzothiazole core.
-
Deprotection: The protecting group on the 5-amino position is removed to yield the final 2-aryl-5-aminobenzothiazole derivative.
Radiolabeling with Carbon-11 and Fluorine-18
Radiolabeling is a critical step in producing a PET tracer. Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) are the most commonly used positron-emitting radionuclides.
[¹¹C]Methylation:
-
A precursor molecule with a free hydroxyl or amine group is reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
The reaction is typically carried out in a sealed vessel at an elevated temperature for a short duration.
-
The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the radiolabeled product.
[¹⁸F]Fluorination:
-
A precursor with a suitable leaving group (e.g., nitro or a diaryliodonium salt) is reacted with [¹⁸F]fluoride.
-
The reaction is often performed in an aprotic solvent in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
-
The mixture is heated, and the resulting [¹⁸F]-labeled compound is purified by HPLC.[4]
In Vitro Binding Assay (Thioflavin T Competition Assay)
This assay determines the binding affinity of a new compound for Aβ aggregates.[5]
-
Preparation of Aβ Fibrils: Synthetic Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), dried, and then resuspended in buffer to form aggregates.
-
Competition Binding: A constant concentration of Aβ fibrils and Thioflavin T (a fluorescent dye that binds to amyloid) are incubated with varying concentrations of the test compound.
-
Fluorescence Measurement: The fluorescence intensity is measured. A decrease in Thioflavin T fluorescence indicates that the test compound is displacing it from the Aβ fibrils.[6]
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration of the test compound that causes 50% inhibition of Thioflavin T binding (IC50).
In Vivo Evaluation in a Transgenic Mouse Model
This involves assessing the pharmacokinetics and target engagement of the radiotracer in a living animal model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).[7]
-
Animal Preparation: A transgenic mouse is anesthetized and placed in a microPET scanner.
-
Radiotracer Injection: A bolus of the radiolabeled ligand is injected intravenously.
-
Dynamic PET Scan: A dynamic PET scan is acquired over a period of 60-90 minutes to measure the uptake and washout of the tracer from the brain.
-
Image Analysis: The PET images are reconstructed and analyzed to determine the standardized uptake value (SUV) in different brain regions. The ratio of uptake in a target region (e.g., cortex) to a reference region with low amyloid deposition (e.g., cerebellum) is calculated to assess specific binding.[8]
-
Ex Vivo Biodistribution: After the scan, the mouse is euthanized, and the brain and other organs are dissected. The radioactivity in each tissue is measured using a gamma counter to confirm the in vivo imaging results.
Mandatory Visualizations
Signaling Pathway: The Amyloid Cascade Hypothesis
The primary target for the PET ligands discussed is the Aβ plaque, which is central to the amyloid cascade hypothesis of Alzheimer's disease. This pathway describes the process by which the amyloid precursor protein (APP) is cleaved to produce Aβ peptides that subsequently aggregate and lead to neurotoxicity.
Caption: The Amyloid Cascade Hypothesis.
Experimental Workflow: Validation of a Novel PET Ligand Precursor
The following diagram illustrates the logical flow of experiments required to validate a new precursor, such as this compound, for developing a PET ligand for amyloid imaging.
Caption: Workflow for PET ligand validation.
Conclusion
This compound represents a promising and versatile precursor for the development of novel PET ligands for imaging amyloid-β plaques. The established success of the 2-arylbenzothiazole scaffold in this application provides a strong foundation for the validation of new derivatives. By following the detailed experimental protocols outlined in this guide and comparing the performance of new candidates against established ligands, researchers can effectively evaluate the potential of this compound-derived compounds as next-generation PET imaging agents for Alzheimer's disease. The provided workflows and signaling pathway diagrams offer a clear visual framework for understanding the validation process and the biological context of this important area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroPET Imaging Assessment of Brain Tau and Amyloid Deposition in 6 × Tg Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GUEST | SNMMI [snmmi.org]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-methylbenzothiazole Analogs
For researchers and drug development professionals, the 5-amino-2-methylbenzothiazole scaffold represents a promising starting point for the design of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer and kinase inhibitory activities. By presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to facilitate the rational design of next-generation inhibitors.
The benzothiazole core, a bicyclic system containing a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The 2-aminobenzothiazole moiety, in particular, has been extensively explored as a scaffold for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][3] Analogs of this compound are of significant interest due to the potential for functionalization at the 5-amino group and the influence of the 2-methyl group on the molecule's properties.
Comparative Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of analogs, highlighting the impact of various substitutions on their anticancer efficacy.
| Compound ID | R1 (at 2-amino) | R2 (on Benzothiazole Ring) | Cell Line | Cancer Type | IC50 (µM) |
| Analog 1 | Substituted phenyl | 6-H | HCT116 | Colon Carcinoma | 6.43[3] |
| A549 | Lung Cancer | 9.62[3] | |||
| A375 | Malignant Melanoma | 8.07[3] | |||
| Analog 2 | Thiazolidinedione derivative | 6-H | HepG2 | Liver Cancer | 9.99[3] |
| HCT-116 | Colon Carcinoma | 7.44[3] | |||
| MCF-7 | Breast Cancer | 8.27[3] | |||
| Analog 3 | Cyanothiouracil derivative | 6-H | HepG2 | Liver Cancer | 12.14[3] |
| HCT-116 | Colon Carcinoma | 11.21[3] | |||
| MCF-7 | Breast Cancer | 10.34[3] | |||
| Analog 4 | 1,3,4-oxadiazole derivative | 6-H | C6 | Rat Glioma | 4.63[3] |
| A549 | Human Lung Adenocarcinoma | 39.33[3] | |||
| OMS5 | 4-nitroaniline | 6-H | A549 | Lung Cancer | 22.13[4] |
| MCF-7 | Breast Cancer | 24.31[4] | |||
| OMS14 | piperazine-4-nitroaniline | 6-H | A549 | Lung Cancer | 61.03[4] |
| MCF-7 | Breast Cancer | 27.08[4] |
Kinase Inhibitory Activity
A primary mechanism through which 2-aminobenzothiazole analogs exert their anticancer effects is the inhibition of protein kinases. The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent target.[5][6] Aberrant activation of this pathway is a hallmark of many cancers.[5] The table below details the inhibitory activity of selected benzothiazole derivatives against key kinases in this pathway.
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features |
| Compound 19 (from Xie et al.) | PI3K/mTORC1 | Potent Inhibition (IC50 = 300-450 nM for cell proliferation) | Benzothiazole with a pyridine moiety.[5] |
| Compound 22 (from Unnamed) | PI3Kβ | 20 | High potency and selectivity against PI3Kβ.[5] |
| Compound 54 (from Yar group) | PI3Kα | 1.03 | Potent PI3Kα inhibitor.[3] |
| Analog 20 (from El-Helby et al.) | VEGFR-2 | 150 | Hybrid of 2-aminobenzothiazole and thiazolidinedione.[3] |
| Analog 21 (from El-Helby et al.) | VEGFR-2 | 190 | Hybrid of 2-aminobenzothiazole and cyanothiouracil.[3] |
| Compound 12 (from Allam et al.) | EGFR | 96 | Potent EGFR inhibitor.[3] |
| Compound 13 (from Sever et al.) | EGFR | 2800 | Moderate EGFR inhibitor.[3] |
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals several key trends in the structure-activity relationship of 2-aminobenzothiazole analogs:
-
Substitutions at the 2-Amino Position: This position is a critical determinant of activity. The introduction of various aryl and heterocyclic moieties can significantly enhance potency. For instance, the incorporation of a pyridine ring has been shown to be beneficial for PI3K/mTORC1 inhibition.[5]
-
Modifications on the Benzothiazole Ring: Substitutions on the benzene portion of the benzothiazole ring can modulate activity and selectivity. The position and nature of the substituent are crucial. For example, in some series, an ethoxy group at the 6-position was found to be optimal for cytotoxicity.[3]
-
Hybrid Molecules: The fusion of the 2-aminobenzothiazole scaffold with other pharmacologically active moieties, such as thiazolidinedione or cyanothiouracil, has proven to be an effective strategy for developing potent multi-target inhibitors, particularly for VEGFR-2.[3]
-
Influence of the 2-Methyl Group: While the provided data primarily focuses on the broader 2-aminobenzothiazole class, the presence of a methyl group at the 2-position, as in the core topic, is a common feature in many active compounds and is generally well-tolerated.
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, VEGFR-2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, or a luminescent ATP detection reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: The kinase, substrate, and various concentrations of the test compound are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a suitable detection method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the SAR and Biological Context
To better understand the relationships and pathways discussed, the following diagrams have been generated.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole analogs.
By systematically exploring the structure-activity relationships of this compound analogs, researchers can continue to develop more potent and selective kinase inhibitors for the treatment of cancer and other diseases. The data and protocols presented in this guide serve as a valuable resource to support these ongoing drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to the Synthesis of 5-Amino-2-methylbenzothiazole for Researchers
For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the synthesis of heterocyclic compounds is a foundational aspect of their work. Among these, 5-Amino-2-methylbenzothiazole stands out as a crucial intermediate in the production of various pharmaceuticals and biologically active molecules. This guide offers an objective comparative analysis of the prevalent methods for its synthesis, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
The primary and most established route for the synthesis of this compound involves a two-step process: the formation of the intermediate 2-Methyl-5-nitrobenzothiazole, followed by the reduction of the nitro group to an amine. The efficiency, cost-effectiveness, and environmental impact of the overall synthesis are heavily influenced by the choice of reagents and conditions in both stages.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is predominantly achieved through the reduction of 2-Methyl-5-nitrobenzothiazole. The choice of the reducing agent is a critical factor that influences the reaction's yield, duration, and scalability. This section provides a comparative overview of common reduction methods.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temperature | 4-6 hours | >95 |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | 70-80 | 3-5 hours | ~90 |
| Metal/Acid Reduction | Fe, Acetic Acid | Ethanol/Water | Reflux | 4-8 hours | 85-90 |
| Sulfide Reduction | Na₂S·9H₂O | Ethanol/Water | Reflux | 6-10 hours | 75-85 |
Synthesis Pathways and Logical Workflow
The overall synthesis can be visualized as a two-stage process. The first stage involves the construction of the benzothiazole ring system with a nitro group at the 5-position. The second, and more varied, stage is the reduction of this nitro group.
A more detailed workflow illustrates the decision-making process based on the desired attributes of the synthesis method, such as yield, safety, and cost.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the precursor and its subsequent reduction by various methods.
Stage 1: Synthesis of 2-Methyl-5-nitrobenzothiazole
This stage involves the cyclization of 2-amino-4-nitrophenol with acetic anhydride.
Materials:
-
2-Amino-4-nitrophenol
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-nitrophenol in glacial acetic acid.
-
Add an excess of acetic anhydride to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid, 2-Methyl-5-nitrobenzothiazole, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Stage 2: Reduction of 2-Methyl-5-nitrobenzothiazole
This method is known for its high yield and clean reaction profile.
Materials:
-
2-Methyl-5-nitrobenzothiazole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve 2-Methyl-5-nitrobenzothiazole in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically balloon pressure) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.
A common and effective laboratory-scale method.
Materials:
-
2-Methyl-5-nitrobenzothiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend 2-Methyl-5-nitrobenzothiazole in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension.
-
Heat the mixture to 70-80 °C with stirring for 3-5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic, which will precipitate the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
A cost-effective method suitable for larger-scale synthesis.
Materials:
-
2-Methyl-5-nitrobenzothiazole
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-Methyl-5-nitrobenzothiazole in an ethanol/water solvent system.
-
Add iron powder and glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction's completion by TLC.
-
Once complete, cool the mixture and filter it through Celite to remove the iron and iron salts.
-
Partially evaporate the solvent from the filtrate and then neutralize with a base (e.g., sodium carbonate solution).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to obtain this compound.
Conclusion
The selection of a synthetic method for this compound depends on the specific requirements of the researcher. For high purity and yield on a laboratory scale, catalytic hydrogenation is often the preferred method, provided the necessary equipment is available. For routine laboratory synthesis where cost and ease of setup are important, reduction with SnCl₂ offers a reliable alternative with good yields. For larger-scale and more cost-sensitive applications, reduction with iron in acetic acid presents a viable and economical option. Each method has its own advantages and challenges, and this guide provides the necessary data and protocols to make an informed decision.
A Comparative Guide to the Synthesis of Bioactive Scaffolds: 5-Amino-2-methylbenzothiazole versus Other Heterocyclic Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds with desired biological activities and material properties. Heterocyclic amines, in particular, serve as crucial synthons for the construction of a vast array of bioactive molecules. This guide provides a comparative analysis of 5-Amino-2-methylbenzothiazole against other common heterocyclic amines in key synthetic transformations, supported by available experimental data.
Introduction to this compound
This compound is a derivative of the benzothiazole ring system, a privileged scaffold in drug discovery. The benzothiazole core is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a reactive amino group at the 5-position and a methyl group at the 2-position of the benzothiazole ring makes this compound a versatile intermediate for the synthesis of various derivatives, such as Schiff bases and azo dyes, which are themselves classes of compounds with significant biological and industrial importance.
Comparison of Synthetic Performance
This section compares the performance of this compound and other heterocyclic amines in two common and important synthetic reactions: Schiff base formation and azo coupling. The data presented is compiled from various sources and aims to provide a general overview of the expected reactivity and yields.
Schiff Base Formation
The condensation reaction between an amino group and an aldehyde or ketone to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. Schiff bases are valuable intermediates and are known to possess a range of biological activities.
General Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Experimental Data Summary:
| Heterocyclic Amine | Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |
| 2-Aminobenzothiazole derivatives | Substituted Benzaldehydes | Reflux in ethanol | High | [1] |
| 2-Amino-6-substituted benzothiazoles | o-Vanillin | Reflux with piperidine | Good | [2] |
| Aniline | Benzaldehyde | Stirring in ethanol, 3h | - | [3] |
| 3-Amino-1,2,4-triazole | Various Aldehydes | Green condensation | High | [4] |
| 2-Amino-4-chloro-6-nitrobenzothiazole | 4-Hydroxy-3-methoxybenzaldehyde | Reflux in ethanol with acetic acid, 3h | 85 | [5] |
Analysis:
The data suggests that 2-aminobenzothiazole derivatives are effective nucleophiles in Schiff base formation, often providing good to high yields. The reactivity of the amino group in this compound is expected to be comparable to other substituted 2-aminobenzothiazoles. The presence of the electron-donating methyl group might slightly enhance the nucleophilicity of the benzene ring, but the primary reaction site is the exocyclic amino group. Compared to simple anilines, the benzothiazole moiety introduces steric bulk which could influence reaction rates, but the inherent reactivity of the aromatic amine remains high.
Azo Coupling Reaction
Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are widely used as colorants and have applications in various fields, including medicinal chemistry. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.
General Reaction Scheme:
Caption: Synthetic pathway for Azo Dyes.
Experimental Data Summary:
The table below presents a compilation of reported yields for azo dye synthesis from various aromatic amines.
| Aromatic Amine | Coupling Agent | Reaction Conditions | Yield (%) | Reference |
| 2-Aminobenzothiazole | Naphthol derivatives, 8-hydroxyquinoline, N,N-dimethylaniline | Diazotization followed by coupling | - | [6] |
| Substituted Anilines | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Diazotization at 0-5 °C | 62 | [3] |
| 2-Amino-1,3,4-thiadiazole-2-thiol | 3-Aminopyrazole | Diazotization at 0-5 °C, then coupling | 50 | [7] |
| 2-Amino-1,3-benzothiazole | p-Cresol | Diazotization followed by coupling | 66 | [8] |
| Aniline | 1-Naphthol | Diazotization followed by coupling | 96 | [9] |
| Aniline | 2-Naphthol | Diazotization followed by coupling | 81 | [9] |
Analysis:
2-Aminobenzothiazole and its derivatives are readily diazotized and undergo coupling reactions to form azo dyes. The yields are generally good, indicating that the benzothiazole scaffold is stable under diazotization conditions and the resulting diazonium salt is sufficiently reactive. When compared to simple anilines, which can give very high yields with activated coupling partners like naphthols, the yields with benzothiazole-derived amines are also synthetically useful. The electronic properties of the benzothiazole ring can influence the stability and reactivity of the diazonium salt, potentially affecting the overall yield. For this compound, the electron-donating nature of the methyl group is expected to facilitate the reaction.
Experimental Protocols
General Procedure for Schiff Base Synthesis from 2-Aminobenzothiazole Derivatives
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the corresponding aldehyde (1 equivalent).
-
Catalysis: A catalytic amount of glacial acetic acid or piperidine can be added to facilitate the reaction.[2][5]
-
Reaction: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.
General Procedure for Azo Dye Synthesis from Aromatic Amines
-
Diazotization:
-
Dissolve the aromatic amine (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate flask, dissolve the coupling agent (e.g., a phenol or naphthol derivative) (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, while maintaining the low temperature.
-
A colored precipitate of the azo dye will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure complete precipitation.
-
Collect the azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent.
-
Conclusion
This compound stands as a valuable and versatile heterocyclic amine for the synthesis of biologically relevant scaffolds. Its performance in key synthetic transformations like Schiff base formation and azo coupling is comparable to other commonly used aromatic and heterocyclic amines. The benzothiazole moiety imparts unique electronic and steric properties that can be exploited in the design of novel compounds. While direct quantitative comparisons of reaction yields under identical conditions are sparse in the literature, the available data indicates that this compound is a reliable and efficient building block for the construction of diverse molecular architectures in the pursuit of new therapeutic agents and advanced materials. Researchers are encouraged to consider its potential in their synthetic endeavors.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. acu.edu.in [acu.edu.in]
- 4. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE | Semantic Scholar [semanticscholar.org]
- 7. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
confirming the structure of 5-Amino-2-methylbenzothiazole derivatives by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The precise arrangement of atoms in a molecule, its bond lengths, bond angles, and intermolecular interactions are fundamental to understanding its chemical behavior, reactivity, and biological activity. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural elucidation of 5-Amino-2-methylbenzothiazole derivatives, contrasting it with other common spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful and unequivocal analytical technique for determining the absolute structural elucidation of crystalline solids.[1][2] It provides a detailed three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[2][3] This level of detail is often crucial for understanding structure-activity relationships and for rational drug design.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are routinely used to characterize molecules and provide complementary data. These methods are often quicker and can be used for non-crystalline samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[4] They provide information about the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bond vibrations correspond to characteristic absorption bands.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a molecule and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).[5]
Table 2 provides a comparison of the type of information that can be obtained from each of these techniques.
Data Presentation
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 7.891(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 787.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.385 |
| R-factor | 0.045 |
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Obtained | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration. | Requires a single, high-quality crystal. Not suitable for amorphous solids or liquids. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, number of unique atoms. | Does not provide 3D spatial arrangement or bond lengths/angles. |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-S). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | Does not provide information on the 3D structure or connectivity. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of significant defects.[5]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is refined against the experimental data to obtain the final, accurate crystal structure.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The acquired data is processed (Fourier transform, phasing, baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), and the mass spectrum is recorded.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the typical workflow for the structural elucidation of a novel this compound derivative, highlighting the central role of X-ray crystallography.
Caption: Workflow for structural confirmation.
Logical Relationship of Analytical Techniques
The interplay between different analytical techniques provides a comprehensive understanding of the molecule's structure.
Caption: Relationship between analytical methods.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound(13382-43-9) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 5-Amino-2-methylbenzothiazole Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of 5-Amino-2-methylbenzothiazole based compounds, a class of molecules that has garnered significant interest in oncological research. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to facilitate a deeper understanding of their therapeutic potential and guide future drug development efforts. The focus will be on the well-studied derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound structurally similar to the this compound core, which serves as an excellent model for translating preclinical findings.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for a representative this compound based compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203 or the active form of the prodrug Phortress), and other relevant derivatives. This allows for a direct comparison of their activity in controlled laboratory settings versus complex biological systems.
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | Proliferation Assay | < 5 nM | [1] |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | Multiple (Breast) | Proliferation Assay | > 50 µM (Resistant Lines) | [1] |
| 2-aminobenzothiazole derivative 13 | HCT116 (Colon) | Antiproliferative Assay | 6.43 ± 0.72 µM | [2] |
| 2-aminobenzothiazole derivative 13 | A549 (Lung) | Antiproliferative Assay | 9.62 ± 1.14 µM | [2] |
| 2-aminobenzothiazole derivative 13 | A375 (Melanoma) | Antiproliferative Assay | 8.07 ± 1.36 µM | [2] |
| 2-aminobenzothiazole derivative 53 | PC-3 (Prostate) | Growth Inhibition Assay | 0.35 µM | [2] |
| 2-aminobenzothiazole derivative 53 | DU145 (Prostate) | Growth Inhibition Assay | 0.62 µM | [2] |
| Benzothiazole Derivative OMS5 | MCF-7 (Breast) | MTT Assay | 22.13 µM | [3] |
| Benzothiazole Derivative OMS5 | A549 (Lung) | MTT Assay | 34.21 µM | [3] |
| Benzothiazole Derivative OMS14 | MCF-7 (Breast) | MTT Assay | 28.14 µM | [3] |
| Benzothiazole Derivative OMS14 | A549 (Lung) | MTT Assay | 61.03 µM | [3] |
| Benzothiazole Derivative KC12 | MDA-MB-231 (Breast) | FOXM1 Inhibition | 6.13 µM | [4] |
| Benzothiazole Derivative KC21 | MDA-MB-231 (Breast) | FOXM1 Inhibition | 10.77 µM | [4] |
| Benzothiazole Derivative KC30 | MDA-MB-231 (Breast) | FOXM1 Inhibition | 12.86 µM | [4] |
Table 2: In Vivo Antitumor Efficacy of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (as Phortress prodrug)
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Breast Cancer Xenograft | Nude Mice | Not Specified | Superior potency compared to other analogues | [5] |
| Ovarian Cancer Xenograft | Nude Mice | Not Specified | Superior potency compared to other analogues | [5] |
| Breast Cancer Xenograft (MCF-7) | Mice | 20 mg/kg, i.p., 24 hours | Induction of DNA damage in tumor cells | |
| Breast Cancer Xenograft (MDA-MB-435 - Resistant) | Mice | 20 mg/kg, i.p., 24 hours | No significant DNA damage | |
| Ovarian Cancer (OVCAR-3) | Mice (hollow fibre assay) | 10 mg/kg, i.p. | >50% growth inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key in vitro and in vivo experiments based on the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, from which serial dilutions are prepared in the growth medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells with vehicle (DMSO) are also included.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an animal model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old) are used for these studies. The animals are allowed to acclimatize for at least one week before the experiment begins.[7]
-
Tumor Cell Implantation: A human cancer cell line (e.g., MCF-7) is cultured, and a suspension of approximately 5 x 10^6 cells in a suitable vehicle (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.[7]
-
Grouping and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to a treatment group and a control group. The test compound is administered to the treatment group according to a specific dosing regimen (e.g., intraperitoneal injection at a given dose and schedule), while the control group receives the vehicle.[7]
-
Efficacy and Toxicity Assessment: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated group to the control group. Animal body weight is also monitored to assess systemic toxicity.[7]
-
Data Analysis: At the end of the study, tumors are excised and weighed. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences in tumor growth between the groups.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by some 2-aminobenzothiazole derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Caption: A typical experimental workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Performance Analysis of 5-Amino-2-methylbenzothiazole Based Dyes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of fluorescent dyes based on the 5-Amino-2-methylbenzothiazole scaffold. Due to a scarcity of publicly available, direct quantitative data for this specific dye class, this comparison leverages data from structurally related 2-aminobenzothiazole derivatives as a proxy. The performance of these derivatives is benchmarked against well-established fluorescent dyes commonly used in biological research: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). This guide aims to offer a valuable reference for researchers considering the use of benzothiazole-based dyes in applications such as cellular imaging and bio-labeling.
Data Presentation: A Comparative Look at Photophysical Properties
The selection of a fluorescent dye is critically dependent on its photophysical properties. Key parameters include the wavelength of maximum absorption (λ_abs_) and emission (λ_em_), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
Below is a summary of these key performance indicators for derivatives of 2-aminobenzothiazole and the benchmark dyes. It is important to note that the properties of benzothiazole derivatives can be tuned by altering their chemical structure.[1]
| Dye Class | Specific Derivative/Example | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 2-Aminobenzothiazole Derivative | 2-(2'-hydroxyphenyl)benzothiazole (HBT) | ~324-368[2][3] | ~454-604[2][3] | ~26,000 - 76,900[3] | 0.004 - 0.998[3] | Varies (e.g., Acetonitrile, Chloroform)[3] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 494 | 519 | ~75,000 | ~0.92 | Aqueous buffer (pH ~9) |
| Rhodamine | Rhodamine B | 554 | 576 | ~106,000 | ~0.31 | Ethanol |
| Cyanine | Cyanine 5 (Cy5) | 649 | 666 | ~250,000 | ~0.20 - 0.28 | Aqueous buffer |
Note: The data for 2-aminobenzothiazole derivatives is presented as a range, reflecting the diversity of reported structures and their sensitivity to the solvent environment. The performance of a specific this compound based dye would fall within a particular range and would need to be experimentally determined.
Experimental Protocols
Accurate benchmarking of fluorescent dyes requires standardized experimental protocols. The following sections detail the methodologies for determining two critical performance metrics: fluorescence quantum yield and photostability.
Protocol for Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which compares the dye of interest to a standard with a known quantum yield, is commonly employed.
Objective: To determine the relative fluorescence quantum yield of a this compound based dye.
Materials:
-
Test dye (this compound derivative)
-
Standard dye with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent (e.g., ethanol, dimethylformamide)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a fluorometer. The excitation wavelength should be the same for both the test and standard dyes.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test and standard dyes.
-
Determine the slope of the resulting linear plots.
-
-
Calculation: The quantum yield of the test dye (Φ_test_) is calculated using the following equation:
Φ_test_ = Φ_std_ × (Slope_test_ / Slope_std_) × (η_test_² / η_std_²)
Where:
-
Φ_std_ is the quantum yield of the standard.
-
Slope_test_ and Slope_std_ are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_test_ and η_std_ are the refractive indices of the solvents used for the test and standard solutions, respectively (if they are different).
-
Protocol for Assessment of Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. It is a crucial parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Objective: To assess the photostability of a this compound based dye by measuring its photobleaching rate.
Materials:
-
Dye solution (e.g., 1 µM in a suitable buffer like PBS)
-
Microscope slide and coverslip
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye.
-
Place the slide on the microscope stage and focus on the sample.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity when comparing different dyes.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time.
-
-
Determination of Photobleaching Half-Life: The photobleaching half-life (t_1/2_) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot. A longer half-life indicates greater photostability.
Mandatory Visualization
Experimental Workflow for Dye Performance Benchmarking
The following diagram illustrates a generalized workflow for the synthesis and comparative performance evaluation of a novel fluorescent dye, such as one based on this compound.
Caption: A generalized workflow for the synthesis, characterization, and comparative performance evaluation of novel fluorescent dyes.
Conceptual Signaling Pathway for a Generic Fluorescent Probe
The following diagram illustrates a conceptual signaling pathway where a fluorescent probe, such as a this compound derivative, could be used to detect a specific analyte, leading to a measurable change in fluorescence.
Caption: A conceptual diagram illustrating the activation of a fluorescent probe upon interaction with a specific analyte.
References
Comparative Analysis of Cross-Reactivity for 5-Amino-2-methylbenzothiazole Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 5-Amino-2-methylbenzothiazole derivatives. Direct experimental data on the cross-reactivity of this specific class of compounds is not extensively available in public literature. Therefore, this document outlines the necessary experimental protocols and predictive insights based on the behavior of structurally related benzothiazole compounds to aid in the design and interpretation of cross-reactivity studies.
Introduction to Cross-Reactivity of Benzothiazole Derivatives
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes and receptors.[1][2] This broad bioactivity profile underscores the critical need for thorough cross-reactivity and off-target effect screening in the development of any new therapeutic agent based on this core structure.[3] Cross-reactivity in immunoassays, a common tool in drug development and diagnostics, can lead to inaccurate quantification and false-positive results.[4] For small molecules like this compound derivatives, competitive immunoassay formats are often employed, where understanding the binding specificity is paramount.[5][6][7]
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for a hypothetical this compound derivative ("Compound X") could be presented. This data is for illustrative purposes only and is intended to serve as a template for summarizing experimental findings. The percentage of cross-reactivity is typically calculated based on the concentration of the competitor required to displace 50% of the labeled primary analyte (IC50).
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Compound X (Analyte) | This compound | 10 | 100% |
| Derivative A | 5-Nitro-2-methylbenzothiazole | 500 | 2% |
| Derivative B | 2-Amino-5-methylbenzothiazole | 1,000 | 1% |
| Related Compound C | Benzothiazole | >10,000 | <0.1% |
| Unrelated Compound D | 2-Aminophenol | >10,000 | <0.1% |
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity involves a combination of immunoassays and broader pharmacological profiling.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a standard method to assess the specificity of antibodies raised against the target molecule and to determine the degree of cross-reactivity with related compounds.[8]
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., a protein-5-Amino-2-methylbenzothiazole derivative conjugate).
-
Competition: A fixed concentration of a specific antibody against the analyte is mixed with varying concentrations of the test compound (potential cross-reactant) or the analyte itself (for the standard curve).
-
Incubation: The mixture is added to the coated wells and incubated to allow competition for antibody binding sites between the immobilized analyte and the analyte/cross-reactant in solution.
-
Washing: Unbound reagents are removed by washing.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte/cross-reactant.
-
Data Analysis: The IC50 values for the analyte and each test compound are determined from their respective dose-response curves. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Analyte / IC50 of Test Compound) x 100
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed understanding of molecular interactions.
Methodology:
-
Immobilization: A target protein (e.g., the antibody from the immunoassay or a potential off-target protein) is immobilized on a sensor chip.
-
Binding Analysis: A solution containing the this compound derivative or a potential cross-reactant is flowed over the sensor surface.
-
Measurement: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association (k_on) and dissociation (k_off) rates.
-
Data Analysis: The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated (K_D = k_off / k_on). Lower K_D values indicate higher affinity.
Visualizing Experimental Workflows and Potential Pathways
Caption: Potential off-target interference with the PI3K/Akt/mTOR signaling pathway.
Conclusion
Given the broad biological activities of benzothiazole derivatives, a thorough investigation into the cross-reactivity and potential off-target effects of novel this compound compounds is essential for accurate preclinical assessment and safe drug development. T[9]he experimental protocols and predictive frameworks outlined in this guide provide a starting point for researchers to systematically evaluate the binding specificity of these promising molecules. The use of orthogonal assays, such as ELISA and SPR, will yield a more comprehensive and reliable cross-reactivity profile.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 5. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-Amino-2-methylbenzothiazole Utilizing HPLC-MS
Comparative Analysis of Analytical Methods
The primary method detailed is a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented as a viable, more accessible option.
| Parameter | HPLC-MS/MS Method (for 21MAT) | HPLC-UV Method (for 21MAT) |
| Principle | Separation by HPLC followed by selective detection based on mass-to-charge ratio.[1][2] | Separation by HPLC followed by detection based on UV absorbance.[1] |
| Instrumentation | LC-MS/MS system (e.g., SCIEX API 4000) with Electrospray Ionization (ESI).[2] | Waters Alliance HPLC with UV Detector (e.g., Waters 2487 dual λ absorbance/2998 PDA).[1] |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[1][2] | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1] |
| Mobile Phase | Isocratic: 85% of 5 mM ammonium formate with 0.1% v/v formic acid (A) and 15% of 95:5% v/v acetonitrile and methanol (B).[1] | Isocratic: 55% of 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile.[1] |
| Flow Rate | 1.0 mL/min.[1] | 1.0 mL/min.[1] |
| Detection | Multiple Reaction Monitoring (MRM) in positive ESI mode.[1] | UV absorbance at 272 nm.[1] |
| Linearity Range | 1.25–1250 ng/mL in rat plasma.[1] | Not specified for plasma, validated for analytical solutions at 0.5, 1, and 1.5 mg/mL.[1] |
| Sample Preparation | Protein precipitation from plasma samples.[1] | Direct analysis of analytical solutions.[1] |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices like plasma.[2] | Widely available instrumentation, simpler operation. |
| Considerations | Higher cost of instrumentation and maintenance. | Lower sensitivity compared to MS, potential for matrix interference.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the analysis of a novel aminothiazole (21MAT) and can be adapted for 5-Amino-2-methylbenzothiazole.[1]
LC-MS/MS Quantification in Rat Plasma
This protocol is designed for the sensitive quantification of aminothiazole compounds in a biological matrix.
a) Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample, add the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or a mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid).[1]
-
Vortex the mixture thoroughly for 10 minutes at 1500 rpm.[1]
-
Centrifuge the samples for 10 minutes at 14,000 rpm and 4 °C.[1]
-
Transfer 150 µL of the supernatant to autosampler vials for injection.[1]
b) Chromatographic Conditions
-
Instrument: LC-MS/MS system
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) maintained at 40 °C.[1]
-
Mobile Phase: Isocratic elution with 85% of 5 mM ammonium formate containing 0.1% v/v formic acid and 15% of a 95:5% v/v mixture of acetonitrile and methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[1]
c) Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined.
HPLC-UV Analysis in Analytical Solutions
This protocol is suitable for the quantification of the compound in simpler matrices or for purity assessments.
a) Standard and Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 0.5, 1.0, and 1.5 mg/mL).[1]
-
Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.
b) Chromatographic Conditions
-
Instrument: HPLC with a UV detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 55% of 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 272 nm (this may need optimization for this compound).[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS/MS quantitative analysis process, from sample preparation to data acquisition.
Caption: Workflow for the quantitative analysis of aminothiazoles in plasma by LC-MS/MS.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-Amino-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Amino-2-methylbenzothiazole. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid compound and its solutions should be performed within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes.[1][5] A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact.[1] Double-gloving is advised, and gloves should be changed frequently, especially after direct contact with the compound. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[4] |
Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.
Step 2: Compound Handling
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If the individual feels unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: If the compound comes into contact with skin, immediately wash the affected area with plenty of soap and water.[1][7][8] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][7] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[1][7] Rinse the mouth with water.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Disposal: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9] After thorough rinsing and air-drying, the container can be disposed of.[9]
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[1][7] Do not dispose of it down the drain or in regular trash.
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound DIHYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 4. This compound 97 32770-99-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Amino-2-methylbenzenesulfonamide | 6973-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
